Product packaging for Dolutegravir-d6(Cat. No.:)

Dolutegravir-d6

Cat. No.: B15144402
M. Wt: 425.4 g/mol
InChI Key: RHWKPHLQXYSBKR-FCNOLGEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dolutegravir-d6 is a deuterated stable isotope of the active pharmaceutical ingredient Dolutegravir, which is an antiviral agent used to treat HIV-1 infections . This high-quality internal standard is essential for quantitative bioanalysis in pharmacokinetic studies and clinical trials. The compound is specifically designed for use in LC-MS/MS methods to enable the accurate and sensitive measurement of native Dolutegravir concentrations in human plasma and other biological matrices . By minimizing analytical variability and improving assay precision, this compound supports critical research into the pharmacological profile of its parent drug, which is a second-generation integrase strand transfer inhibitor (INSTI) . Dolutegravir works by inhibiting HIV integrase, blocking the strand transfer step of the viral DNA integration into the host cell genome, thereby preventing viral replication . The deuterated form, with its molecular formula of C20H13D6F2N3O5 and a molecular weight of 425.42 g/mol , is supplied with a comprehensive Certificate of Analysis to ensure identity, purity, and traceability for regulatory submissions. This product is intended for analytical applications, including method development, validation, and quality control (QC), and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19F2N3O5 B15144402 Dolutegravir-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19F2N3O5

Molecular Weight

425.4 g/mol

IUPAC Name

(3S,7R)-7-deuterio-N-[dideuterio-(2,4-difluorophenyl)methyl]-11-hydroxy-9,12-dioxo-7-(trideuteriomethyl)-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1/i1D3,7D2,10D

InChI Key

RHWKPHLQXYSBKR-FCNOLGEFSA-N

Isomeric SMILES

[2H][C@]1(CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC([2H])([2H])C4=C(C=C(C=C4)F)F)O)C([2H])([2H])[2H]

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dolutegravir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Dolutegravir-d6, an isotopically labeled version of the potent HIV integrase inhibitor, Dolutegravir. This document details a proposed synthetic pathway based on established chemical transformations, outlines purification strategies, and presents methods for analytical characterization. The information is intended to assist researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.

Introduction

Dolutegravir is a critical component of antiretroviral therapy for the treatment of HIV-1 infection. Isotopic labeling, specifically with deuterium, is a valuable tool in drug development. This compound, where six hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. Its chemical structure is identical to Dolutegravir, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate quantification of the parent drug in biological matrices.

The designated positions for deuterium labeling in this compound are on the methyl group, the methine group at position 4, and the methylene group of the difluorobenzyl moiety. This guide outlines a synthetic approach to introduce these deuterium atoms via deuterated intermediates.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by adapting established routes for the non-labeled compound, utilizing deuterated starting materials. The key deuterated intermediates required are (R)-3-amino-1-butanol-d4 and 2,4-difluorobenzylamine-d2. A schematic of the proposed synthetic pathway is presented below, followed by detailed experimental protocols for the synthesis of these intermediates and the final product.

Synthesis_Workflow cluster_intermediate1 Synthesis of (R)-3-amino-1-butanol-d4 cluster_intermediate2 Synthesis of 2,4-difluorobenzylamine-d2 cluster_final_product This compound Assembly A (R)-3-Aminobutanoic acid B (R)-3-Aminobutanoic acid-2,2,3-d3 A->B H/D Exchange C (R)-3-Amino-1-butanol-d4 B->C Reduction G Tricyclic Intermediate-d4 C->G D 2,4-Difluorobenzonitrile E 2,4-Difluorobenzylamine-d2 D->E Reductive Deuteration H This compound E->H F Pyridone Intermediate F->G Cyclization G->H Amide Coupling

Caption: Proposed synthetic workflow for this compound.

Synthesis of Key Deuterated Intermediates

2.1.1. Synthesis of (R)-3-amino-1-butanol-d4

The introduction of four deuterium atoms onto (R)-3-amino-1-butanol can be accomplished through a two-step process starting from (R)-3-aminobutanoic acid.

Step 1: Deuterium Exchange of (R)-3-Aminobutanoic Acid

The acidic protons at the α-position and the exchangeable proton at the β-amino group of (R)-3-aminobutanoic acid can be exchanged for deuterium by treatment with a deuterium source under basic or acidic conditions. A common method involves heating the amino acid in D₂O with a catalytic amount of a base like sodium deuteroxide. To achieve deuteration at the C3 proton, a more robust method such as a reversible retro-Michael/Michael addition sequence under deuterating conditions might be necessary, though this can be complex. A more straightforward, albeit potentially less selective, approach is acid-catalyzed exchange in D₂O/DCl at elevated temperatures.

Step 2: Reduction of (R)-3-Aminobutanoic acid-d₄ to (R)-3-amino-1-butanol-d4

The resulting deuterated carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent. Lithium aluminum deuteride (LiAlD₄) is a suitable reagent for this transformation, as it will not exchange the deuterium atoms already incorporated. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol (Proposed):

  • (R)-3-Aminobutanoic acid-d₄ Synthesis: (R)-3-aminobutanoic acid is dissolved in D₂O containing a catalytic amount of NaOD. The mixture is heated under reflux for an extended period (e.g., 48-72 hours) to facilitate H/D exchange at the α-carbon. The solvent is then removed under reduced pressure. This process is repeated multiple times to ensure high deuterium incorporation.

  • Reduction to (R)-3-amino-1-butanol-d4: The dried (R)-3-aminobutanoic acid-d₄ is suspended in anhydrous THF under an inert atmosphere. The suspension is cooled to 0 °C, and a solution of LiAlD₄ in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The reaction is carefully quenched with D₂O followed by an aqueous workup to yield (R)-3-amino-1-butanol-d4.

2.1.2. Synthesis of 2,4-difluorobenzylamine-d2

The deuteration of the benzylic position can be achieved by the reduction of 2,4-difluorobenzonitrile using a deuterium source.

Experimental Protocol (Proposed):

  • Reductive Deuteration of 2,4-Difluorobenzonitrile: 2,4-difluorobenzonitrile is dissolved in a suitable solvent such as THF. A deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) in the presence of a Lewis acid, is added to the solution at a controlled temperature (typically 0 °C to room temperature). The reaction proceeds to reduce the nitrile to the primary amine with deuterium incorporation at the benzylic position. An alternative method involves catalytic deuteration using deuterium gas (D₂) and a catalyst like palladium on carbon (Pd/C).

Assembly of this compound

With the deuterated intermediates in hand, the final assembly of this compound follows established synthetic routes for the non-deuterated analogue.

Experimental Protocol (Proposed):

  • Cyclization: The pyridone intermediate is reacted with the synthesized (R)-3-amino-1-butanol-d4 in a suitable solvent, such as acetonitrile, often in the presence of an acid catalyst like acetic acid, at elevated temperatures to form the tricyclic intermediate-d4.

  • Amide Coupling: The carboxylic acid of the tricyclic intermediate-d4 is activated, for example with a coupling reagent like HATU or by conversion to an acid chloride. The activated intermediate is then reacted with 2,4-difluorobenzylamine-d2 to form the amide bond, yielding this compound.

Purification Methods

Purification of the final this compound compound is crucial to ensure high purity for its use as an internal standard. The primary methods employed are crystallization and preparative chromatography.

Crystallization

Crystallization is a highly effective method for purifying Dolutegravir, typically as its sodium salt.

Experimental Protocol (Crystallization of this compound Sodium Salt):

  • Crude this compound is dissolved in a suitable solvent system, such as a mixture of 1-butanol and methanol, at an elevated temperature (e.g., 70-80 °C) to form a clear solution.

  • The hot solution is filtered to remove any insoluble impurities.

  • A solution of sodium hydroxide in methanol is added to the filtrate at a controlled temperature to induce precipitation of the sodium salt.

  • The mixture is stirred for several hours to allow for complete crystallization.

  • The crystalline solid is collected by filtration, washed with a suitable solvent like 1-butanol, and dried under vacuum to yield pure this compound sodium salt.

Preparative High-Performance Liquid Chromatography (HPLC)

For very high purity requirements or for the removal of closely related impurities, preparative HPLC is a powerful technique.

Experimental Protocol (Preparative HPLC):

A reversed-phase C18 column is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution program is generally employed to achieve optimal separation. The fractions containing the pure this compound are collected, and the solvent is removed under reduced pressure.

Table 1: Summary of Purification Parameters

ParameterCrystallizationPreparative HPLC
Principle Solubility DifferenceDifferential Partitioning
Typical Solvent/Mobile Phase 1-Butanol/MethanolAcetonitrile/Water with buffer
Stationary Phase Not ApplicableReversed-Phase (e.g., C18)
Typical Purity Achieved >99.5%>99.9%
Scale Gram to KilogramMilligram to Gram
Advantages Cost-effective, scalableHigh resolution, removes close impurities
Disadvantages May not remove all impuritiesMore expensive, lower throughput

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound and to quantify any impurities. Both reversed-phase and chiral HPLC methods are relevant.

Table 2: Typical HPLC Purity Analysis Parameters

ParameterReversed-Phase HPLCChiral HPLC
Column C8 or C18, e.g., Kromasil C8 (150 x 4.6 mm, 5 µm)Chiralpak IF-3 or Lux cellulose-4 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase A 0.1% Trifluoroacetic acid in waterAcetonitrile/Water/Orthophosphoric acid (980:40:2 v/v/v)[2]
Mobile Phase B Methanol-
Flow Rate 1.0 mL/min1.5 mL/min[2]
Detection UV at 240-260 nmUV at 254 nm
Purpose Purity assessment, quantification of process-related impuritiesQuantification of stereoisomers (enantiomers and diastereomers)
Mass Spectrometry (MS)

Mass spectrometry is essential to confirm the molecular weight of this compound and to verify the incorporation of six deuterium atoms. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. ²H (Deuterium) NMR can be used to directly observe the signals of the incorporated deuterium atoms.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Deuterated Intermediates ((R)-3-amino-1-butanol-d4 & 2,4-difluorobenzylamine-d2) step1 Cyclization with Pyridone Intermediate start->step1 step2 Amide Coupling step1->step2 product Crude this compound step2->product purify1 Crystallization (Sodium Salt Formation) product->purify1 purify2 Preparative HPLC product->purify2 pure_product Pure this compound purify1->pure_product purify2->pure_product analysis1 HPLC (Purity) pure_product->analysis1 analysis2 Chiral HPLC (Stereoisomeric Purity) pure_product->analysis2 analysis3 MS (Molecular Weight) pure_product->analysis3 analysis4 NMR (Structure Confirmation) pure_product->analysis4

References

An In-depth Technical Guide to the Chemical and Physical Properties of Dolutegravir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Dolutegravir-d6, a deuterated isotopologue of the potent anti-HIV agent Dolutegravir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and analysis.

Chemical Identity and Properties

This compound is a stable isotope-labeled version of Dolutegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. The deuterium labeling makes it a valuable tool in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Dolutegravir.

Below is a summary of its key chemical identifiers and properties.

PropertyValueReference
Chemical Name (4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-4-d-9-carboxamide[1][3]
CAS Number 1407166-95-3[1]
Molecular Formula C₂₀H₁₃D₆F₂N₃O₅[1]
Molecular Weight 425.42 g/mol [1]
Accurate Mass 425.167[4]
Storage Temperature -20°C[2]

Physical Properties

The physical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Dolutegravir.

PropertyValueReference
Appearance White to light yellow powder (for Dolutegravir)[5]
Solubility (for Dolutegravir) Soluble in DMSO (2.5 mg/ml) and Dimethylformamide (5 mg/ml). Slightly soluble in ethanol. Sparingly soluble in aqueous buffers.[6]
Melting Point (for Dolutegravir) 190-193°C[5]
pKa (for Dolutegravir) 8.2[5]
LogP (for Dolutegravir) 2.2[5]

Chemical Structure

The chemical structure of this compound, indicating the positions of the deuterium atoms, is presented below.

Dolutegravir_d6 cluster_0 This compound Structure img

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not extensively published, the methodologies employed for Dolutegravir are directly applicable. The primary difference in analytical methods lies in the mass-to-charge ratio (m/z) used for detection in mass spectrometry.

Synthesis of Dolutegravir (Analogous for this compound)

The synthesis of Dolutegravir has been approached through various routes. A common strategy involves the construction of the pyridone ring system followed by cyclization and subsequent amidation.[4][7][8] A generalized synthetic scheme is depicted below. The synthesis of this compound would require the use of deuterated starting materials, such as deuterated 3-amino-1-butanol and deuterated 2,4-difluorobenzylamine.

Dolutegravir_Synthesis A Pyranone Derivative B Pyridinone Intermediate A->B Amination C Aldehyde Intermediate B->C Acetal Deprotection D Benzyl Dolutegravir C->D Diastereoselective Cyclization with (R)-3-aminobutan-1-ol E Dolutegravir D->E Amidation with 2,4-difluorobenzylamine

Caption: Generalized Synthetic Pathway for Dolutegravir.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the quantification of Dolutegravir in various matrices.[1][2][3] A typical HPLC-UV method can be adapted for this compound, as the deuterium labeling does not significantly alter its chromatographic behavior or UV absorbance.

Sample Preparation (from Plasma):

  • To 100 µL of plasma, add a protein precipitation agent (e.g., acetonitrile).[2]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

  • Column: C8 or C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., formic acid and ammonium acetate in water) and an organic solvent (e.g., acetonitrile).[2]

  • Flow Rate: 0.3 - 1.0 mL/min.[1][2]

  • Detection: UV detector at approximately 258-260 nm.[1][2]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying Dolutegravir in biological matrices due to its high sensitivity and specificity.[5][9][10] this compound is an ideal internal standard for this application.

Sample Preparation: The sample preparation is similar to that for HPLC analysis, often involving protein precipitation.[9]

LC-MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

  • Mass Transitions (MRM):

    • Dolutegravir: Precursor ion (m/z) 420.1 -> Product ion (m/z) [e.g., 277.1, 136.0].[9]

    • This compound (Internal Standard): The precursor ion will be shifted by +6 Da (m/z ~426.1). The product ions may or may not be shifted depending on the fragmentation pattern.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Experimental Workflow for LC-MS/MS Analysis.

Determination of Isotopic Purity

The isotopic purity of this compound is crucial for its use as an internal standard. High-resolution mass spectrometry (HRMS) is the method of choice for this determination.[11]

Methodology:

  • A solution of this compound is infused directly or analyzed by LC-HRMS.

  • The mass spectrometer is operated in high-resolution mode to resolve the isotopic peaks.

  • The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1-d5), and fully deuterated (d6) species are measured.

  • The isotopic purity is calculated based on the ratio of the intensity of the d6 peak to the sum of the intensities of all isotopic peaks. Corrections for the natural abundance of isotopes should be applied for accurate determination.[12]

Spectroscopic Data

Spectroscopic data for Dolutegravir provides a reference for the characterization of this compound.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum of Dolutegravir shows characteristic peaks for the aromatic and aliphatic protons.[13][14] In this compound, the signals corresponding to the deuterated positions would be absent or significantly reduced in intensity.

  • ¹³C NMR: The carbon-13 NMR spectrum would show signals corresponding to the carbon skeleton of the molecule.[14]

  • Mass Spectrometry: The mass spectrum of Dolutegravir shows a protonated molecule [M+H]⁺ at m/z 420.1.[13][14] For this compound, this peak would be observed at m/z ~426.1.

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, along with relevant experimental methodologies. For specific applications, further method development and validation are recommended.

References

In Vitro Metabolic Stability of Dolutegravir-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolic stability of Dolutegravir-d6 (DTG-d6), a deuterated isotopologue of the potent HIV-1 integrase inhibitor, Dolutegravir (DTG). While data specific to the d6 variant is limited, its metabolic profile is anticipated to be nearly identical to that of the parent compound, as deuterium substitution is typically engineered at sites not susceptible to metabolism to prevent kinetic isotope effects. This document will focus on the established metabolic pathways and stability of Dolutegravir, providing a robust framework for understanding its deuterated analogue.

Introduction to Dolutegravir Metabolism

Dolutegravir is primarily eliminated through metabolism, a process dominated by glucuronidation with a secondary contribution from oxidation.[1][2] The principal enzyme responsible for its biotransformation is UDP-glucuronosyltransferase 1A1 (UGT1A1), which catalyzes the formation of an inactive ether glucuronide.[3][4] A smaller fraction of Dolutegravir is metabolized by cytochrome P450 3A4 (CYP3A4).[3][4] Minor metabolic pathways involving UGT1A3 and UGT1A9 have also been identified.[3][5] Unchanged Dolutegravir is the main component found in plasma, indicating minimal presystemic clearance.[1][2]

The primary metabolite is the ether glucuronide, which accounts for a significant portion of the excreted dose in urine.[1][2] Oxidative metabolites formed by CYP3A4 represent a minor biotransformation pathway.[1][2]

Metabolic Pathways of Dolutegravir

The metabolic fate of Dolutegravir is well-characterized, involving two primary enzymatic systems.

  • Major Pathway (Glucuronidation): UGT1A1 is the key enzyme, responsible for conjugating Dolutegravir to form an ether glucuronide metabolite (M1).[1][3] This is the most significant clearance pathway for the drug.

  • Minor Pathway (Oxidation): CYP3A4 mediates the oxidation of Dolutegravir, leading to the formation of a benzylic hydroxylated metabolite (M2) and its subsequent products.[1][6]

  • Other Pathways: Studies have also noted minor roles for UGT1A3, UGT1A9, and more recently, CYP1A1 and CYP1B1 in forming other minor metabolites, particularly under conditions of enzyme induction (e.g., smoking).[3][6]

Dolutegravir Metabolic Pathway cluster_0 Metabolic Transformation DTG Dolutegravir (DTG) M1 M1: Ether Glucuronide (Inactive) DTG->M1 UGT1A1 (Major) UGT1A3/1A9 (Minor) M2 M2: Oxidative Metabolites DTG->M2 CYP3A4 (Minor) CYP1A1/1B1

Caption: Primary metabolic pathways of Dolutegravir in vitro.

Quantitative Analysis of In Vitro Stability

Table 1: Summary of In Vitro Metabolic Parameters for Dolutegravir

System Parameter Value Reference
Fresh Rat Hepatocytes Intrinsic Clearance (CLint) 25 mL/min/kg [7]
Fresh Rat Hepatocytes Half-life (t½) 268 minutes [7]

| Human Plasma (in vivo) | Terminal Half-life (t½) | ~14-15.6 hours |[1][10] |

Note: In vivo data is provided for context. In vitro half-life is typically shorter due to concentrated enzyme systems.

Experimental Protocol: Microsomal Stability Assay

The following is a generalized protocol for assessing the metabolic stability of a test article like this compound using human liver microsomes (HLM). This procedure is designed to measure the rate of disappearance of the parent compound over time.

4.1. Materials and Reagents

  • Test Compound (this compound) stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock solution

  • Magnesium Chloride (MgCl₂)

  • Stopping Reagent (e.g., ice-cold acetonitrile or methanol containing an internal standard)

  • Positive Control Compounds (e.g., Testosterone, Verapamil)

  • 96-well incubation plates and analytical plates

4.2. Experimental Workflow

The workflow involves preparing the incubation mixture, initiating the metabolic reaction, stopping it at various time points, and analyzing the remaining compound concentration.

Microsomal Stability Workflow cluster_workflow Experimental Workflow A 1. Prepare Incubation Mix (Buffer, HLM, DTG-d6) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample & Quench (Add Stop Solution at t=0, 5, 15, 30, 45 min) C->D E 5. Protein Precipitation (Centrifuge) D->E F 6. Sample Analysis (LC-MS/MS) E->F G 7. Data Processing (Calculate t½ and CLint) F->G

Caption: Standard workflow for an in vitro microsomal stability assay.

4.3. Detailed Procedure

  • Preparation: Thaw pooled HLM on ice. Prepare the incubation buffer (Phosphate buffer with MgCl₂). Dilute the HLM to the desired concentration (e.g., 0.5-1.0 mg/mL) in the buffer.[6][11]

  • Incubation Setup: Add the HLM solution to wells of a 96-well plate. Add the test compound (this compound) to a final concentration of typically 1 µM.[11] Include negative controls (without NADPH) and positive controls.[6][12]

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[12][13] Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM).[6][11] The time of addition is t=0.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-4 volumes of ice-cold acetonitrile containing a suitable internal standard.[11][12]

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 3000-4000 rpm) for 10-15 minutes to pellet the precipitated microsomal protein.[6][13]

  • LC-MS/MS Analysis: Transfer the supernatant to a new analytical plate. Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of this compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .

Conclusion

The in vitro metabolic profile of Dolutegravir is well-established, showing moderate clearance primarily driven by UGT1A1-mediated glucuronidation, with a minor contribution from CYP3A4-mediated oxidation. This compound is expected to exhibit a nearly identical stability profile. The provided experimental framework offers a robust method for confirming the metabolic stability of this compound and other novel compounds, providing critical data for drug development and pharmacokinetic modeling.

References

Commercial Availability and Suppliers of Dolutegravir-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir, a potent integrase strand transfer inhibitor (INSTI), is a cornerstone of modern antiretroviral therapy for the treatment of HIV-1 infection. For researchers and drug development professionals, the stable isotope-labeled analogue, Dolutegravir-d6, is an indispensable tool, primarily utilized as an internal standard in bioanalytical methods for pharmacokinetic and toxicokinetic studies. This technical guide provides an in-depth overview of the commercial availability of this compound, its key suppliers, and the technical specifications of the available products. Furthermore, it details a common experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Commercial Suppliers and Product Specifications

A comprehensive search has identified several commercial suppliers of this compound. The compound is available in both its free acid form and as a sodium salt. The choice between these forms depends on the specific requirements of the analytical method, such as solubility and stability in different matrices. The following tables summarize the key quantitative data for this compound and its sodium salt available from various suppliers.

Table 1: Commercial Suppliers of this compound (Free Acid Form)

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Simson Pharma Limited-1407166-95-3C₂₀H₁₃D₆F₂N₃O₅425.42Accompanied by a Certificate of Analysis.[1]
VIVAN Life SciencesVLDL-005331407166-95-3C₂₀H₁₂D₆F₂N₃O₅Na447.4Provides CoA, MASS, NMR, and HPLC data.[2]
United States Biological4476501407166-95-3C₂₀H₁₃D₆F₂N₃O₅425.42Highly Purified Grade.[3]
LGC StandardsTRC-A6095451407166-95-3C₂₀H₁₃D₆F₂N₃O₅425.167-
PharmaffiliatesPA STI 0361511407166-95-3C₂₀H₁₃D₆F₂N₃O₅425.42Storage at 2-8°C.[4]
MedChemExpress----Available for quotation.[5]
Biotech Hub Africa----Available in 500 µg packaging.[6]

Table 2: Commercial Suppliers of this compound (Sodium Salt Form)

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
SmoleculeS15751091-C₂₀H₁₈F₂N₃NaO₅447.4-
VIVAN Life SciencesVLDL-018661051375-19-9C₂₀H₁₂D₆F₂N₃NaO₅447.4Provides CoA, MASS, NMR, and HPLC data.[7]

Experimental Protocol: Quantification of Dolutegravir in Human Plasma using LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the accurate quantification of Dolutegravir in biological matrices. The following is a detailed methodology for a typical LC-MS/MS bioanalytical assay.

Materials and Reagents
  • Dolutegravir reference standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Human plasma (K2EDTA as anticoagulant)

Preparation of Solutions
  • Dolutegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Dolutegravir reference standard in an appropriate solvent (e.g., methanol or DMSO).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent.

  • Working Solutions: Prepare serial dilutions of the Dolutegravir stock solution in a suitable solvent to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 10 ng/mL.[8]

Sample Preparation (Protein Precipitation)
  • To a 20 µL aliquot of human plasma (calibration standard, QC sample, or unknown sample), add 120 µL of the internal standard spiking solution (10 ng/mL this compound in acetonitrile).[8]

  • Vortex the mixture for 2 minutes at 1500 rpm to precipitate plasma proteins.

  • Centrifuge the samples at 2655 x g for 5 minutes to pellet the precipitated proteins.[8]

  • Transfer a 20 µL aliquot of the supernatant to a new tube.

  • Add 120 µL of 1 mg/mL EDTA (pH 8) in 0.1% formic acid and mix well.[8]

  • Inject the final mixture into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: XBridge C18, 2.1 x 50 mm, reversed-phase analytical column.[5][8]

    • Mobile Phase: 60:40 acetonitrile/water with 0.1% formic acid.[5][8]

    • Flow Rate: As per instrument optimization.

    • Injection Volume: As per instrument optimization.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[5][8]

    • Precursor/Product Ion Transitions (m/z):

      • Dolutegravir: 420.1 / 136.0[5]

      • This compound (IS): 428.1 / 283.1[5]

    • Detection: Multiple Reaction Monitoring (MRM).

Bioanalytical Workflow

The following diagram illustrates the typical workflow for the quantification of Dolutegravir in a biological matrix using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (20 µL) add_is Add this compound in Acetonitrile (120 µL) plasma->add_is Protein Precipitation vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (5 min) vortex->centrifuge supernatant Transfer Supernatant (20 µL) centrifuge->supernatant dilute Dilute with EDTA/Formic Acid (120 µL) supernatant->dilute inject Inject into LC-MS/MS dilute->inject lc_separation Chromatographic Separation inject->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantify against Calibration Curve ratio_calculation->quantification

Caption: Bioanalytical workflow for Dolutegravir quantification.

Conclusion

This compound is readily available from a variety of commercial suppliers, primarily for use as an internal standard in bioanalytical assays. The information provided in this guide, including supplier details, product specifications, and a detailed experimental protocol, is intended to assist researchers, scientists, and drug development professionals in the procurement and application of this essential research tool. The use of a stable isotope-labeled internal standard like this compound is critical for the development of robust, accurate, and precise analytical methods required for pharmacokinetic and clinical studies.

References

Interpreting the Certificate of Analysis for Dolutegravir-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Dolutegravir-d6, a deuterated analog of the potent HIV-1 integrase inhibitor, Dolutegravir. Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of this material for research and development purposes. This guide outlines the key analytical tests performed, details the experimental methodologies, and provides a visual representation of the analytical workflow.

Data Presentation: Summary of a Representative Certificate of Analysis

The following table summarizes the typical quantitative data found on a Certificate of Analysis for a deuterated Dolutegravir standard, such as Dolutegravir-d3, which serves as a close proxy for this compound.[1] This data is essential for assessing the material's suitability for its intended application.

Test ParameterSpecificationResult
Appearance White to off-white solidConforms
Purity (by HPLC) ≥ 98.0%99.7%
Isotopic Purity >98% atom DConforms
Molecular Formula C₂₀H₁₆D₃F₂N₃O₅Conforms
Molecular Weight 422.40 g/mol Conforms
Identity (by ¹H-NMR) Consistent with structureConforms
Identity (by ESI-MS) Consistent with structureConforms

Experimental Protocols

The characterization of this compound relies on a suite of sophisticated analytical techniques to confirm its identity, purity, and isotopic enrichment. The methodologies for the key experiments are detailed below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds.[2][3][4] A typical RP-HPLC method for Dolutegravir analysis involves the following:

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separation.

  • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05M phosphate buffer pH 6.2) and an organic solvent like acetonitrile or methanol. A common mobile phase composition is a mixture of acetonitrile and water.[3]

  • Flow Rate : Typically maintained around 1.0 mL/min.[3]

  • Detection : UV detection is commonly performed at a wavelength of approximately 260 nm, where Dolutegravir exhibits strong absorbance.[2]

  • Procedure : A solution of the this compound standard is prepared in a suitable solvent and injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of a compound, and for determining the level of isotopic enrichment in a deuterated standard.[2][5][6][7]

  • Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[6]

  • Procedure for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be approximately 426.43 m/z.

  • Procedure for Isotopic Purity : The mass spectrum will show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms. The relative intensities of these isotopic peaks are used to calculate the percentage of the desired deuterated species (d6) and to identify the presence of less-deuterated (d0 to d5) or over-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and the specific positions of deuterium incorporation.[8][9]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d6.

  • ¹H-NMR : In the proton NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at the intended positions.

  • ¹³C-NMR : The carbon-13 NMR spectrum can also be used to confirm the overall carbon skeleton of the molecule.

  • 2D-NMR : Advanced 2D-NMR techniques like COSY and HSQC can be employed for more detailed structural assignment and to confirm the connectivity of atoms within the molecule.

Visualizations

Analytical Workflow for Purity and Identity Confirmation of this compound

This compound Analytical Workflow cluster_sample Sample Preparation cluster_hplc Purity Assessment cluster_ms Identity & Isotopic Purity cluster_nmr Structural Confirmation Sample This compound Bulk Material Solution Prepare Solution in Suitable Solvent Sample->Solution HPLC Inject into HPLC-UV System Solution->HPLC LCMS Inject into LC-MS System Solution->LCMS NMR_Sample Dissolve in Deuterated Solvent Solution->NMR_Sample Chromatogram Obtain Chromatogram HPLC->Chromatogram Purity Calculate Purity (%) Chromatogram->Purity MassSpec Acquire Mass Spectrum LCMS->MassSpec Identity Confirm Molecular Weight MassSpec->Identity Isotopic Determine Isotopic Enrichment MassSpec->Isotopic NMR_Acquire Acquire 1H and 13C NMR Spectra NMR_Sample->NMR_Acquire Structure Confirm Structure & Deuteration Sites NMR_Acquire->Structure

Caption: Analytical workflow for this compound characterization.

Mechanism of Action of Dolutegravir

Dolutegravir is an integrase strand transfer inhibitor (INSTI).[10][11][12][13] It targets the HIV integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Dolutegravir prevents the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.[10][11]

Dolutegravir Mechanism of Action cluster_virus HIV Life Cycle cluster_drug Drug Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Integrase Enzyme Replication Viral Replication Integration->Replication Dolutegravir Dolutegravir Inhibition Dolutegravir->Inhibition Inhibition->Integration Blocks

Caption: Dolutegravir's mechanism of action.

References

Technical Guide: Storage and Handling of Dolutegravir-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the recommended storage and handling procedures for Dolutegravir-d6, a deuterated analog of the HIV-1 integrase strand transfer inhibitor, Dolutegravir. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound for experimental use.

Compound Information

Identifier Value
Compound Name This compound
CAS Number 1407166-95-3[1][2][3]
Molecular Formula C₂₀H₁₃D₆F₂N₃O₅[1]
Molecular Weight 425.42 g/mol [1]
Synonyms (4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1',2':4,5]pyrazino[2,1-b][4][5]oxazine-4-d-9-carboxamide[1][3]

Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound. The following table summarizes the recommended storage conditions and known stability information, primarily based on data for Dolutegravir, which is expected to have similar stability to its deuterated counterpart.

Condition Temperature Duration Notes
Long-term Storage (Solid) -20°C[1]≥ 4 years (for non-deuterated form)[6]Store in a tightly sealed container, protected from light and moisture.
Shipping AmbientNot specifiedShipped as a crystalline solid.
Solution Storage Not RecommendedAqueous solutions should not be stored for more than one day.[6]If necessary to prepare stock solutions, use anhydrous organic solvents like DMSO or DMF and store at -20°C for short periods.

Solubility:

  • DMSO: 2.5 mg/mL[6]

  • DMF: 5 mg/mL[6]

  • Ethanol: Slightly soluble[6]

  • Aqueous Buffers: Sparingly soluble[6]

For maximum solubility in aqueous buffers, it is recommended to first dissolve Dolutegravir in DMF and then dilute with the aqueous buffer of choice.[6]

Handling and Safety Precautions

This compound should be handled by personnel trained in handling potent pharmaceutical compounds. The following precautions are based on the safety data sheets (SDS) for Dolutegravir and its sodium salt.

Aspect Guideline
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
Ventilation Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
Dispensing For maximum recovery of the product, centrifuge the original vial before removing the cap.[1]
Spills In case of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent and collect it in a sealed container for disposal.
Disposal Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance. The following protocols, adapted from studies on Dolutegravir, can be applied to assess the stability of this compound.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would involve a C8 or C18 column with a gradient elution using a mobile phase consisting of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., methanol or acetonitrile).[4] Detection is typically performed using a UV detector at approximately 240-260 nm.[4]

Stress Conditions

The following are common stress conditions applied in forced degradation studies as per ICH guidelines:

  • Acid Hydrolysis:

    • Protocol: Dissolve this compound in a suitable diluent and add an equal volume of an acid solution (e.g., 0.1 M HCl). Heat the solution at a specified temperature (e.g., 60-80°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Protocol: Dissolve this compound in a suitable diluent and add an equal volume of a basic solution (e.g., 0.1 M NaOH). Maintain the solution at a specified temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Protocol: Treat a solution of this compound with an oxidizing agent (e.g., 3-30% H₂O₂). Keep the solution at room temperature or a slightly elevated temperature for a set time.

  • Thermal Degradation:

    • Protocol: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration (e.g., 24 hours).[7]

  • Photolytic Degradation:

    • Protocol: Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.

Mechanism of Action and Logical Workflows

Mechanism of Action of Dolutegravir

Dolutegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). It targets the HIV integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Dolutegravir blocks the strand transfer step of proviral DNA integration into the host cell genome. This effectively prevents the virus from establishing a chronic infection in the host cell.

Dolutegravir Mechanism of Action cluster_virus HIV Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Reverse Transcriptase Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host DNA Viral_DNA->Integration Mediated by Integrase Integrase Integrase Enzyme Host_DNA Host DNA Provirus Provirus Integration->Provirus Successful Integration Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions Dolutegravir This compound Dolutegravir->Integrase Inhibits

Caption: Mechanism of action of this compound as an HIV integrase inhibitor.

Recommended Storage and Handling Workflow

The following diagram outlines the logical workflow for the proper storage and handling of this compound from receipt to use.

This compound Storage and Handling Workflow Start Receive this compound Inspect Inspect Container for Damage Start->Inspect Store Store at -20°C in a Tightly Sealed Container Inspect->Store No Damage Prepare Prepare for Use Store->Prepare Equilibrate Equilibrate to Room Temperature Before Opening Prepare->Equilibrate Centrifuge Centrifuge Vial to Collect Powder Equilibrate->Centrifuge Weigh Weigh in a Ventilated Enclosure Centrifuge->Weigh Dissolve Dissolve in Appropriate Anhydrous Solvent (e.g., DMSO) Weigh->Dissolve Use Use in Experiment Dissolve->Use Dispose Dispose of Waste According to Regulations Use->Dispose

Caption: Recommended workflow for the storage and handling of this compound.

References

Solubility Profile of Dolutegravir-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dolutegravir-d6 in various solvents. The data presented herein is essential for researchers and professionals involved in the development and formulation of therapeutic agents.

Quantitative Solubility Data

The following table summarizes the known solubility of Dolutegravir in different solvents. This information is critical for the preparation of stock solutions and formulations for preclinical and clinical studies.

SolventSolubility (mg/mL)Description
Dimethyl Sulfoxide (DMSO)2.5[1] and 83[2]Soluble[1]
Dimethylformamide (DMF)5[1]Soluble[1]
Methanol-Freely Soluble[3]
Acetonitrile-Soluble[3]
Ethanol-Slightly Soluble[1]
Water-Slightly Soluble[3]
1:4 solution of DMF:PBS (pH 7.2)~0.20[1]Sparingly Soluble in aqueous buffers[1]

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The determination of equilibrium solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., DMSO, water, buffer)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be visually apparent.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the sedimentation of undissolved solid. Alternatively, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot using a chemically compatible syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Sedimentation or Centrifugation equil->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant sep2->sep3 ana1 Dilute sample (if necessary) sep3->ana1 ana2 Quantify using HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome factor1 Solvent Polarity outcome Solubility of this compound factor1->outcome factor2 Temperature factor2->outcome factor3 pH (for aqueous solutions) factor3->outcome factor4 Crystalline Form (Polymorphism) factor4->outcome

Caption: Key factors influencing the solubility of this compound.

References

The Pivotal Role of Dolutegravir-d6 in Advancing Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

The landscape of antiretroviral therapy has been significantly shaped by the development of potent drugs like Dolutegravir. To rigorously evaluate its behavior in the human body—a cornerstone of drug development and therapeutic monitoring—highly accurate and precise bioanalytical methods are imperative. In this context, stable isotope-labeled internal standards have become the gold standard in quantitative mass spectrometry. This guide delves into the critical role of Dolutegravir-d6, a deuterated form of the parent drug, in pharmacokinetic studies, providing a technical overview of its application, the methodologies it enhances, and the principles that underscore its utility.

The Principle of Stable Isotope Dilution: Why this compound is an Ideal Internal Standard

In pharmacokinetic studies, the primary objective is to accurately quantify the concentration of a drug in a biological matrix, such as plasma or tissue, over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects (whereby components of the biological sample can suppress or enhance the ionization of the analyte), and fluctuations in instrument performance.

To counteract these potential sources of error, an internal standard (IS) is added at a known concentration to all samples, including calibration standards, quality controls, and the unknown study samples. The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties throughout the analytical process. This is where stable isotope-labeled compounds, such as this compound, excel. By replacing some of the hydrogen atoms in the Dolutegravir molecule with their heavier isotope, deuterium, this compound is chemically identical to the unlabeled drug but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical identity ensures that any variations in the analytical process affect both compounds equally.

G cluster_2 Quantification Analyte Dolutegravir Analyte_MS Dolutegravir Signal Analyte->Analyte_MS Ionization Variability IS This compound IS_MS This compound Signal IS->IS_MS Ionization Variability Ratio Ratio (Analyte/IS) Analyte_MS->Ratio IS_MS->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration Curve

Logical workflow demonstrating the principle of stable isotope dilution.

Experimental Protocols: A Guide to Bioanalytical Methodologies

The successful implementation of this compound in pharmacokinetic studies hinges on robust and validated experimental protocols. Below are detailed methodologies commonly employed for the quantification of Dolutegravir in biological matrices.

1. Sample Preparation

The initial step involves the extraction of Dolutegravir and this compound from the biological matrix. The choice of extraction method depends on the matrix and the desired level of cleanliness of the final extract.

  • Protein Precipitation (PPT): This is a rapid and straightforward method commonly used for plasma samples. A precipitating agent, typically acetonitrile or methanol, is added to the plasma sample. This denatures and precipitates the proteins, which are then removed by centrifugation. The supernatant, containing the analyte and internal standard, is then further processed or directly injected into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup than PPT and is often used for more complex matrices or when higher sensitivity is required. The sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analyte and internal standard are then eluted with a suitable solvent.

  • Liquid-Liquid Extraction (LLE): In this method, the analyte and internal standard are partitioned between two immiscible liquid phases. This technique is effective in removing highly polar or non-polar interferences.

2. Liquid Chromatography (LC)

Chromatographic separation is crucial for resolving Dolutegravir from other endogenous components of the sample, thereby reducing matrix effects and improving the accuracy of quantification.

Table 1: Typical Liquid Chromatography Parameters for Dolutegravir Analysis

ParameterTypical Conditions
Column Reversed-phase C18 or C8 columns (e.g., XBridge C18, Kinetex biphenyl C18) are commonly used.
Mobile Phase A Aqueous buffer, often containing a small percentage of formic acid (e.g., 0.1% formic acid in water).
Mobile Phase B Organic solvent, such as acetonitrile or methanol, often with a small percentage of formic acid.
Flow Rate Typically in the range of 0.4 to 1.0 mL/min.
Gradient Elution A gradient elution is often employed to ensure good separation and a reasonable run time.
Column Temperature Maintained at a constant temperature, often around 40°C, to ensure reproducible retention times.

3. Mass Spectrometry (MS)

Tandem mass spectrometry is used for the detection and quantification of Dolutegravir and this compound. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Table 2: Mass Spectrometry Parameters for Dolutegravir and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Dolutegravir420.15276.95ESI+[1]
This compound426.20282.09ESI+[1]
Dolutegravir420.1136.0ESI+[2][3]
Dolutegravir-IS428.1283.1ESI+[2][3]

ESI+: Electrospray Ionization Positive Mode

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Biological_Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound Biological_Sample->Spiking Extraction Extraction (PPT, SPE, or LLE) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration Ratio_Calculation->Concentration_Determination PK_Analysis Pharmacokinetic Analysis Concentration_Determination->PK_Analysis

Experimental workflow for a typical pharmacokinetic study using this compound.

Data Presentation and Method Validation

For a bioanalytical method to be considered reliable for pharmacokinetic studies, it must undergo rigorous validation according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For Dolutegravir, linear ranges are typically established from low ng/mL to several thousand ng/mL.[1][2][3]

  • Accuracy and Precision: The accuracy of the method is its ability to measure the true concentration, while precision reflects the reproducibility of the measurements. Both are assessed at multiple concentration levels (low, medium, and high quality controls). For Dolutegravir assays, intra- and inter-day precision are generally required to be within 15%.[1]

  • Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: This is evaluated to ensure that the ionization of the analyte is not affected by the biological matrix. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating and correcting for matrix effects.

  • Stability: The stability of Dolutegravir in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) must be established.

Table 3: Summary of a Validated LC-MS/MS Method for Dolutegravir

Validation ParameterResultReference
Linearity Range 30 to 7500 ng/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Intra-run Precision (%CV) < 4.5%[1]
Inter-run Precision (%CV) < 4.5%[1]
Accuracy (% Bias) Within ±15%[1]

Conclusion

The use of this compound as an internal standard is a cornerstone of modern bioanalytical methods for the pharmacokinetic evaluation of Dolutegravir. Its chemical identity with the parent drug ensures that it accurately tracks and corrects for variability throughout the analytical process, from sample preparation to final detection. The detailed methodologies and validation parameters outlined in this guide provide a framework for researchers and drug development professionals to establish robust and reliable assays for the quantification of Dolutegravir, ultimately contributing to a deeper understanding of its clinical pharmacology and the optimization of its therapeutic use.

References

Methodological & Application

Application Note: High-Throughput Quantification of Dolutegravir in Human Plasma Using a Validated LC-MS/MS Method with Dolutegravir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiretroviral drug Dolutegravir (DTG) in human plasma. The assay utilizes a stable isotopically labeled internal standard, Dolutegravir-d6 (DTG-d6), to ensure high accuracy and precision. A simple protein precipitation extraction protocol allows for minimal sample preparation time, making it suitable for clinical research and therapeutic drug monitoring. The method was validated according to industry standards and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) widely used in the treatment of human immunodeficiency virus (HIV) infection.[1] Monitoring plasma concentrations of DTG is crucial for optimizing therapeutic outcomes, managing drug-drug interactions, and ensuring patient adherence. LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity and selectivity.[2] This application note provides a detailed protocol for the quantification of DTG in human plasma using a validated LC-MS/MS method, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Dolutegravir (DTG) reference standard

  • This compound (DTG-d6) internal standard (IS)[3]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, GR-grade[3]

  • Human plasma (K2 EDTA)

  • Dimethyl sulfoxide (DMSO)

Instrumentation
  • Liquid Chromatography System: Shimadzu UFLC-XR system or equivalent[1]

  • Mass Spectrometer: API-5000 triple quadrupole mass spectrometer (SCIEX) or equivalent[4]

  • Analytical Column: XBridge C18, 2.1 x 50 mm, 3.5 µm (Waters Corp.) or equivalent[1]

Stock and Working Solutions

Dolutegravir Stock Solution (1 mg/mL): A master stock solution of DTG was prepared by dissolving the reference standard in DMSO.[1]

This compound Stock Solution (1 mg/mL): A stock solution of DTG-d6 was prepared in DMSO.[3]

Working Solutions: A series of calibration curve working stock solutions and quality control (QC) working stock solutions were prepared by diluting the master stock solution in a 1:1 acetonitrile:water mixture.[1] The DTG-d6 stock solution was diluted in acetonitrile to prepare the internal standard spiking solution (10 ng/mL).[1]

Sample Preparation

A simple protein precipitation method was employed for sample extraction.[1]

  • To 20 µL of plasma sample (calibration standard, QC, or unknown), add 120 µL of acetonitrile containing the internal standard (this compound at 10 ng/mL).

  • Vortex the mixture for 2 minutes at 1500 rpm.

  • Centrifuge at 2655 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer 20 µL of the supernatant to a new tube.

  • Add 120 µL of 0.1% formic acid in water.

  • Mix well and inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 20 µL Plasma Sample add_is Add 120 µL Acetonitrile with this compound (10 ng/mL) plasma->add_is 1 vortex Vortex (2 min, 1500 rpm) add_is->vortex 2 centrifuge Centrifuge (5 min, 2655 x g) vortex->centrifuge 3 supernatant Transfer 20 µL Supernatant centrifuge->supernatant 4 dilute Add 120 µL 0.1% Formic Acid supernatant->dilute 5 inject Inject 5 µL into LC-MS/MS dilute->inject 6

A high-level overview of the sample preparation protocol.
LC-MS/MS Method

Chromatographic Conditions: An isocratic elution was performed at 30°C with a flow rate of 0.475 mL/min.[1]

  • Mobile Phase: 60:40 (v/v) acetonitrile and water, both containing 0.1% formic acid.[1]

  • Total Run Time: 1.5 minutes.[1]

Mass Spectrometric Conditions: Detection was performed using an electrospray ionization (ESI) source in the positive ion mode. Multiple reaction monitoring (MRM) was used for quantification.[1][4]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Dolutegravir in human plasma.

Linearity

The assay was linear over the concentration range of 5 to 10,000 ng/mL.[1] The calibration curves consistently yielded a coefficient of determination (r²) greater than 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in the table below and were all within the acceptable limits of ±15% (±20% for LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ5≤ 9.1≤ 6.5≤ 10.3± 6.5
Low QC15≤ 9.1≤ 6.5≤ 10.3± 6.5
Mid QC450≤ 9.1≤ 6.5≤ 10.3± 6.5
High QC9000≤ 9.1≤ 6.5≤ 10.3± 6.5
Data compiled from representative studies.[1][4]
Method Validation Summary
ParameterResult
Linearity Range5 - 10,000 ng/mL[1]
Correlation Coefficient (r²)> 0.999[1]
LLOQ5 ng/mL[1]
Intra-day Precision (%CV)≤ 9.1%[1]
Inter-day Precision (%CV)≤ 10.3%[4]
Intra-day Accuracy (%Bias)≤ 6.5%[1]
Inter-day Accuracy (%Bias)± 6.5%[4]
RecoveryConsistent and reproducible

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Dolutegravir in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring in a clinical setting. The method has been successfully validated and applied to clinical research samples.[1][5]

Protocol

Preparation of Stock and Working Solutions

1.1. Dolutegravir (DTG) Master Stock (1 mg/mL): Accurately weigh the DTG reference standard and dissolve in DMSO to achieve a final concentration of 1 mg/mL.[1] 1.2. This compound (DTG-d6) Stock (1 mg/mL): Accurately weigh the DTG-d6 internal standard and dissolve in DMSO to achieve a final concentration of 1 mg/mL.[3] 1.3. Calibration and QC Working Solutions: Prepare a series of working solutions by serially diluting the DTG master stock in a 50:50 acetonitrile:water mixture to cover the desired calibration range (e.g., 0.1 to 200 µg/mL).[1] 1.4. Internal Standard Spiking Solution (10 ng/mL): Dilute the DTG-d6 stock solution in acetonitrile to a final concentration of 10 ng/mL.[1]

Sample Preparation

2.1. Arrange labeled microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples. 2.2. To 20 µL of the appropriate plasma sample, add 120 µL of the internal standard spiking solution. 2.3. Vortex each tube for 2 minutes at 1500 rpm. 2.4. Centrifuge the tubes for 5 minutes at 2655 x g. 2.5. Carefully transfer 20 µL of the clear supernatant to a clean tube or well plate. 2.6. Add 120 µL of 0.1% formic acid in water to each supernatant aliquot. 2.7. Mix thoroughly by vortexing.

G cluster_protocol Detailed Experimental Protocol start Start prep_stocks Prepare Stock and Working Solutions start->prep_stocks sample_prep Perform Sample Preparation prep_stocks->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End data_processing->end

Logical flow of the complete experimental protocol.
LC-MS/MS Analysis

3.1. Equilibrate the LC-MS/MS system with the mobile phase. 3.2. Set up the autosampler to maintain samples at 15°C.[1] 3.3. Inject 5 µL of the prepared sample. 3.4. Acquire data using the specified MRM transitions and mass spectrometer parameters.

Data Processing

4.1. Integrate the peak areas for Dolutegravir and this compound. 4.2. Calculate the peak area ratio (Dolutegravir/Dolutegravir-d6). 4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. 4.4. Determine the concentration of Dolutegravir in the QC and unknown samples by back-calculation from the calibration curve.

References

Application Note: Quantification of Dolutegravir in Human Plasma using a Validated LC-MS/MS Method with Dolutegravir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dolutegravir (DTG) is a potent integrase strand transfer inhibitor (INSTI) widely used in combination antiretroviral therapy for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] Therapeutic Drug Monitoring (TDM) of Dolutegravir is crucial for optimizing treatment efficacy, minimizing toxicity, and evaluating patient adherence. This application note describes a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dolutegravir in human plasma. The method utilizes a stable isotope-labeled internal standard, Dolutegravir-d6, to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[3][4]

Principle of the Method

The analytical method is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry. A known concentration of this compound, a deuterated analog of Dolutegravir, is added to all samples, calibrators, and quality controls.[3] Since the internal standard is chemically and physically almost identical to the analyte, it experiences similar effects during extraction, chromatography, and ionization.[4] Quantification is achieved by calculating the ratio of the peak area of the analyte (Dolutegravir) to that of the internal standard (this compound). This ratio is then used to determine the concentration of Dolutegravir in unknown samples by interpolation from a calibration curve.

I. Experimental Protocols

1. Materials and Reagents

  • Analytes: Dolutegravir (DTG, purity ≥99%) and this compound (DTG-d6, purity ≥99%).[5]

  • Chemicals:

    • Acetonitrile (ACN), HPLC or LC-MS grade.

    • Methanol (MeOH), HPLC or LC-MS grade.

    • Formic Acid (FA), LC-MS grade.

    • Dimethyl sulfoxide (DMSO), ACS grade.

    • Water, Milli-Q or Type I.

  • Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.

2. Instrumentation

  • Liquid Chromatography System: A UFLC-XR system or equivalent, capable of delivering reproducible gradients at high pressures.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

  • Analytical Column: XBridge C18, 2.1 × 50 mm, 3.5 μm particle size, or equivalent reversed-phase column.[6]

3. Preparation of Solutions

  • Dolutegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Dolutegravir in 10 mL of DMSO.[6]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of DMSO.[5]

  • Dolutegravir Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[6]

  • Internal Standard Working Solution (10 ng/mL): Prepare the IS working solution by diluting the IS stock solution in acetonitrile. This solution will be used for protein precipitation.[6]

4. Preparation of Calibration Standards and Quality Controls (QCs)

  • Prepare calibration standards by spiking appropriate amounts of the Dolutegravir working solutions into blank human plasma to achieve final concentrations ranging from 5 to 10,000 ng/mL (e.g., 5, 10, 50, 100, 500, 1000, 5000, and 10,000 ng/mL).[6]

  • Prepare Quality Control (QC) samples in a similar manner at a minimum of four concentration levels:

    • LLOQ QC: Lower Limit of Quantification (5 ng/mL).[6]

    • Low QC (LQC): 15 ng/mL.[6]

    • Medium QC (MQC): 450 ng/mL.[6]

    • High QC (HQC): 9000 ng/mL.[6]

5. Sample Preparation Protocol (Protein Precipitation)

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 20 µL of plasma (calibrator, QC, or unknown sample) into the appropriately labeled tube.[6]

  • Add 120 µL of the Internal Standard Working Solution (10 ng/mL in acetonitrile) to each tube.[6]

  • Vortex the tubes for 2 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge the tubes at 5000 rpm (approximately 2655 x g) for 5 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer a 20 µL aliquot of the clear supernatant to a new set of tubes or a 96-well plate.[6]

  • Add 120 µL of 0.1% formic acid in water to each supernatant aliquot.[6]

  • Mix well and inject 5 µL of the final mixture into the LC-MS/MS system for analysis.[6]

G cluster_prep Sample Preparation cluster_extract Extraction & Dilution cluster_analysis Analysis plasma 1. Aliquot 20 µL Plasma Sample (Standard, QC, or Unknown) add_is 2. Add 120 µL Acetonitrile with this compound (IS) plasma->add_is vortex 3. Vortex Mix (2 min, 1500 rpm) add_is->vortex centrifuge 4. Centrifuge (5 min, 5000 rpm) vortex->centrifuge supernatant 5. Collect 20 µL Supernatant centrifuge->supernatant dilute 6. Dilute with 120 µL 0.1% Formic Acid supernatant->dilute inject 7. Inject 5 µL into LC-MS/MS System dilute->inject

Figure 1. Experimental workflow for plasma sample preparation.

II. LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Dolutegravir and its internal standard, this compound.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column XBridge C18, 2.1 × 50 mm, 3.5 µm[6]
Mobile Phase 60:40 (v/v) Acetonitrile / 0.1% Formic Acid in Water[6]
Flow Rate 0.475 mL/min[6]
Mode Isocratic[6]
Column Temperature 30°C[6]
Autosampler Temp. 15°C[6]
Injection Volume 5 µL[6]

| Total Run Time | 1.5 minutes[6] |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Monitoring Mode Multiple Reaction Monitoring (MRM)
Analyte Dolutegravir (DTG)
Precursor Ion (m/z) 420.1[6]
Product Ion (m/z) 136.0[6]
Internal Standard This compound (DTG-d6)
Precursor Ion (m/z) 428.1 (Note: Some methods use 426/277)[6][7]
Product Ion (m/z) 283.1 (Note: Some methods use 426/277)[6][7]
Source Temperature 450°C[7]

| Ion Spray Voltage | 5500 V[7] |

III. Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratios of Dolutegravir to this compound versus the nominal concentration of the calibration standards. A weighted (1/x² or 1/x) linear regression analysis is applied to the calibration curve. The concentration of Dolutegravir in the QC and unknown samples is then determined from this regression equation.

G cluster_input Inputs cluster_process Processing cluster_output Output Analyte_Signal Analyte Peak Area (Dolutegravir) Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Analyte_Signal->Ratio IS_Signal IS Peak Area (this compound) IS_Signal->Ratio Calibration Plot Ratio vs. Concentration (Weighted Linear Regression) Ratio->Calibration Concentration Unknown Concentration Calibration->Concentration

Figure 2. Principle of quantification using an internal standard.

IV. Method Validation Summary

The described LC-MS/MS method was fully validated according to regulatory guidelines. The validation results demonstrate that the assay is accurate, precise, and sensitive for the quantification of Dolutegravir in human plasma.

Table 3: Summary of Method Validation Parameters

Parameter Result
Linearity Range 5 - 10,000 ng/mL[6]
Correlation Coefficient (r²) > 0.999[6]
Lower Limit of Quantification (LLOQ) 5 ng/mL[6]
Intra-day Precision (%CV) ≤ 9.1%[6]
Inter-day Precision (%CV) 0.7% to 4.1%[6]
Intra-day Accuracy (% Bias) Within ± 6.5% of nominal values[6]
Inter-day Accuracy (% Bias) 98.3% to 102.0% of nominal values[6]
Recovery Consistent and reproducible across the concentration range

| Stability (Plasma at -80°C) | Stable for at least 15 months[6] |

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Dolutegravir in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a straightforward protein precipitation protocol allows for high-throughput analysis with excellent accuracy and precision. The method is suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring of Dolutegravir.[6]

References

Protocol for the Quantification of Dolutegravir in Tissue Samples Using Dolutegravir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: AN-DTG-TISSUE-001

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. Understanding its distribution and concentration in various tissues is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and drug development. This application note provides a detailed protocol for the quantification of dolutegravir in tissue samples using a stable isotope-labeled internal standard, Dolutegravir-d6, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle of the Method

Tissue samples are first homogenized to create a uniform matrix. Dolutegravir and the internal standard, this compound, are then extracted from the tissue homogenate using solid-phase extraction (SPE). The extracted analytes are subsequently separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of dolutegravir to this compound against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

  • Dolutegravir analytical standard

  • This compound (Internal Standard, ISTD)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Dimethyl sulfoxide (DMSO)

  • Blank tissue matrix (e.g., from untreated control animals)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X)

  • Phosphate buffered saline (PBS)

  • Homogenizer (e.g., bead beater, ultrasonic)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Dolutegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dolutegravir in DMSO.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in DMSO.[1]

  • Working Solutions: Prepare serial dilutions of the dolutegravir stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in the same diluent.[1]

Tissue Sample Homogenization
  • Accurately weigh a portion of the tissue sample (e.g., 100 mg).

  • Add a specific volume of PBS (e.g., 400 µL, to achieve a 1:4 w/v ratio) to the tissue.

  • Homogenize the tissue sample using a suitable homogenizer until a uniform suspension is obtained.

  • Centrifuge the homogenate to pellet any remaining cellular debris. The supernatant will be used for extraction.

Sample Preparation (Solid-Phase Extraction)
  • To 200 µL of tissue homogenate, add 50 µL of the internal standard working solution (1 µg/mL of this compound).[1]

  • Add 400 µL of 0.1% formic acid in water and vortex to mix.[1]

  • Centrifuge the sample at 4000 RPM for 5 minutes at 5°C.[1]

  • Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 0.1% formic acid in water.[1]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with 1.0 mL of 0.1% formic acid in water.

  • Elute the analytes with 1.0 mL of acetonitrile.[1]

  • Evaporate the eluent to dryness under a stream of nitrogen at approximately 45°C.[1]

  • Reconstitute the dried extract in 300 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: Kinetex 5µ Biphenyl C18 100A (100 x 4.6 mm) or equivalent.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Dolutegravir: Precursor ion (m/z) 420.1 → Product ion (m/z) 277.1

    • This compound: Precursor ion (m/z) 426.2 → Product ion (m/z) 133.1[2]

Data Presentation

The following table summarizes the quantitative performance of a validated method for dolutegravir analysis.

ParameterDolutegravirReference
Linearity Range30 - 7500 ng/mL[1]
LLOQ30 ng/mL[1]
Intra-run Precision (%CV) at LLOQ4.5%[1]
Inter-run Precision (%CV) at LLOQNot Reported
Accuracy at LLOQWithin ±20%[1]
RecoveryNot Reported

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenize Homogenization (1:4 w/v in PBS) tissue->homogenize add_istd Add this compound ISTD homogenize->add_istd spe Solid-Phase Extraction (SPE) add_istd->spe elute Elution spe->elute dry_reconstitute Dry Down & Reconstitute elute->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms Inject Sample data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the analysis of dolutegravir in tissue samples.

Dolutegravir Metabolic Pathway

metabolic_pathway dolutegravir Dolutegravir glucuronide Ether Glucuronide (Major Metabolite) dolutegravir->glucuronide Glucuronidation oxidation Oxidative Metabolites (Minor) dolutegravir->oxidation Oxidation ugt1a1 UGT1A1 ugt1a1->glucuronide cyp3a4 CYP3A4 cyp3a4->oxidation

Caption: Primary metabolic pathways of dolutegravir.[3][4]

References

Application of Dolutegravir-d6 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dolutegravir-d6 as an internal standard in drug metabolism studies of Dolutegravir. Included are detailed experimental protocols and quantitative data to facilitate the design and execution of in vitro and in vivo metabolism assays.

Introduction

Dolutegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. Understanding its metabolic fate is crucial for predicting drug-drug interactions, assessing safety, and optimizing therapeutic regimens. Dolutegravir is primarily metabolized by UDP-glucuronosyltransferase 1A1 (UGT1A1), with a smaller contribution from cytochrome P450 3A4 (CYP3A4)[1][2][3][4]. Minor metabolic pathways have also been identified[1][5]. Stable isotope-labeled analogues, such as this compound, are invaluable tools in these studies, serving as internal standards for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][6].

Metabolic Pathways of Dolutegravir

Dolutegravir undergoes several biotransformation reactions, leading to the formation of multiple metabolites. The major metabolic pathways are:

  • Glucuronidation: The primary metabolic route is the formation of an ether glucuronide (M2), a reaction catalyzed predominantly by UGT1A1[1][7]. This metabolite is inactive[1].

  • Oxidation: A secondary pathway involves oxidation mediated by CYP3A4, leading to the formation of various oxidative metabolites[1][3].

  • Other Minor Pathways: Additional minor biotransformations include N-dealkylation (M1) and the formation of an aldehyde metabolite (M4)[1][8].

The metabolic pathways of Dolutegravir are summarized in the diagram below.

Dolutegravir_Metabolism Dolutegravir Dolutegravir M2 Ether Glucuronide (M2) (Inactive) Dolutegravir->M2 UGT1A1 (Major) Oxidative_Metabolites Oxidative Metabolites Dolutegravir->Oxidative_Metabolites CYP3A4 (Minor) M1 N-dealkylated Metabolite (M1) Dolutegravir->M1 CYP1A1/1B1 M4 Aldehyde Metabolite (M4) Dolutegravir->M4 CYP1A1/1B1

Caption: Metabolic pathways of Dolutegravir.

Quantitative Analysis of Dolutegravir and its Metabolites

Accurate quantification of Dolutegravir and its metabolites is essential for pharmacokinetic and metabolism studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification, as it corrects for matrix effects and variations in sample processing.

Table 1: Recovery of Dolutegravir and its Metabolites in Humans[1][9][10][11]
Analyte Matrix Percentage of Administered Dose (%)
Unchanged DolutegravirFeces53.0 - 64.0
Unchanged DolutegravirUrine<1.0
Ether Glucuronide (M2)Urine18.9
Oxidative Metabolites (via CYP3A4)Urine & Feces~7.9
M1FecesMinor
M4FecesMinor
Total Recovery Urine & Feces ~95.6
Table 2: Pharmacokinetic Parameters of Dolutegravir in Healthy Male Subjects (Single 20 mg Oral Dose)[1][11]
Parameter Value
Tmax (median, h)0.5
Cmax (ng/mL)1378
AUC (0-inf) (ng*h/mL)15334
Terminal t1/2 (h)15.6

Experimental Protocols

The following protocols describe in vitro metabolism studies using human liver microsomes and a bioanalytical method for the quantification of Dolutegravir in plasma.

Protocol 1: In Vitro Metabolism of Dolutegravir in Human Liver Microsomes

This protocol is designed to assess the metabolic stability of Dolutegravir and identify its metabolites when incubated with human liver microsomes.

Materials:

  • Dolutegravir

  • This compound (for internal standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of Dolutegravir in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final concentration e.g., 0.5 mg/mL), and the NADPH regenerating system.

    • To assess glucuronidation, prepare a separate set of incubations containing UDPGA.

  • Initiation of Reaction:

    • Pre-warm the incubation mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding Dolutegravir to a final concentration of, for example, 1 µM.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard (e.g., at 100 nM).

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

In_Vitro_Metabolism_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Prep_Buffer Prepare Buffer & Cofactors Combine Combine Buffer, HLM, Cofactors, and Dolutegravir Prep_Buffer->Combine Prep_DTG Prepare Dolutegravir Stock Prep_DTG->Combine Incubate Incubate at 37°C Combine->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Terminate Terminate with ACN + this compound Time_Points->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: In vitro metabolism experimental workflow.
Protocol 2: Quantification of Dolutegravir in Human Plasma by LC-MS/MS

This protocol details a method for the accurate measurement of Dolutegravir concentrations in human plasma samples using this compound as an internal standard.

Materials:

  • Human plasma samples

  • Dolutegravir (for calibration standards and quality controls)

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of Dolutegravir in a suitable solvent.

    • Serially dilute the stock solution to prepare calibration standards and QCs at various concentrations in blank human plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing this compound (e.g., at 100 nM).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte and internal standard, and then re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for Dolutegravir and this compound. These transitions would need to be optimized on the specific mass spectrometer being used.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Dolutegravir to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Dolutegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard is critical for the reliable quantification of Dolutegravir in complex biological matrices during drug metabolism and pharmacokinetic studies. The provided protocols and data serve as a valuable resource for researchers in the field of drug development, enabling accurate and reproducible results. These methods can be adapted and validated for specific experimental needs.

References

The Role of Dolutegravir-d6 in the Clinical Pharmacokinetics of Dolutegravir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of Dolutegravir-d6 as an internal standard for the quantification of Dolutegravir in clinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample processing and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods.

Introduction to Dolutegravir and the Need for an Internal Standard

Dolutegravir (DTG) is a potent integrase strand transfer inhibitor (INSTI) widely used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] To characterize its pharmacokinetic profile, which informs dosing strategies and helps understand drug-drug interactions, a robust and reliable bioanalytical method is essential.[3][4][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for quantifying Dolutegravir in biological matrices due to its high sensitivity and selectivity.[2][7][8][9][10]

In LC-MS/MS analysis, an internal standard (IS) is added to both calibration standards and unknown samples. The IS should ideally have physicochemical properties similar to the analyte of interest. This compound, a deuterated form of Dolutegravir, serves as an excellent internal standard as it co-elutes with Dolutegravir and exhibits similar ionization efficiency, but is distinguishable by its higher mass.[11] This allows for accurate quantification by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

The following sections detail common experimental protocols for the quantification of Dolutegravir in human plasma using this compound as an internal standard. These protocols are based on methodologies reported in various scientific publications.

Sample Preparation

The goal of sample preparation is to extract Dolutegravir and this compound from the plasma matrix and remove interfering substances. Two common methods are protein precipitation and solid-phase extraction.

a) Protein Precipitation Protocol

This is a rapid and simple method suitable for high-throughput analysis.[8][9][10]

  • Aliquot Plasma: Transfer a small aliquot (e.g., 20 µL to 100 µL) of human plasma (collected in K3EDTA tubes) into a clean microcentrifuge tube.[2][8][9][10]

  • Add Internal Standard: Add a specific volume of the this compound internal standard working solution to each plasma sample.

  • Precipitate Proteins: Add a precipitating agent, typically acetonitrile or methanol, at a volume three to four times that of the plasma.[8][9][10] The precipitant should contain the internal standard.

  • Vortex: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for about 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the clear supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) Protocol

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.[2][11]

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., Strata-X) with methanol followed by water.[11]

  • Load the Sample: Mix the plasma sample with the this compound internal standard and an acidic solution (e.g., 0.1% formic acid in water) before loading it onto the conditioned SPE cartridge.[11]

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Elute the Analyte: Elute Dolutegravir and this compound from the cartridge using a stronger organic solvent like methanol or acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Experimental Workflow for Sample Analysis

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing plasma Plasma Sample mix Mix Plasma and IS plasma->mix is This compound (IS) is->mix extract Extraction (Protein Precipitation or SPE) mix->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition lcms->data quant Quantification (Peak Area Ratio) data->quant report Pharmacokinetic Analysis quant->report

Caption: A generalized workflow for the bioanalysis of Dolutegravir.

Liquid Chromatography

The chromatographic separation is typically performed using a reversed-phase column to resolve Dolutegravir from endogenous plasma components.

  • Column: A C18 column is commonly used, such as a Phenomenex Luna C18 or Waters XBridge C18.[2][9][10]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often water with 0.1% formic acid) and an organic phase (acetonitrile or methanol with 0.1% formic acid) is employed.[2][9][10]

  • Flow Rate: Flow rates typically range from 0.4 to 1.0 mL/min.[2]

  • Column Temperature: The column is often maintained at around 40°C to ensure reproducible retention times.[11][12]

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • Ionization Source: Electrospray ionization (ESI) is the standard technique.[7][9][10][11]

  • MRM Transitions: The precursor to product ion transitions for Dolutegravir and this compound are monitored. Common transitions are:

    • Dolutegravir: m/z 420.1 → 277.0[11]

    • This compound: m/z 426.1 → 283.0 (Note: specific transitions can vary slightly between instruments and publications).[9][10]

Data Presentation

The following tables summarize quantitative data from various validated bioanalytical methods for Dolutegravir using this compound as an internal standard.

Table 1: Linearity and Sensitivity of Dolutegravir Quantification

Linearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
28.44 - 7054.3728.44[2]
30 - 750030[11]
9.7 - 97009.7[8]
5 - 10,0005[9][10]

Table 2: Precision and Accuracy of Dolutegravir Quantification

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
LQC, MQC, HQC< 15%< 15%Within ±15%[8]
LLOQ< 20%< 20%Within ±20%[8]
LLOQ, Low, Mid, High, ULQ0.5 - 12.1%Not Reported90.2 - 110.3%[10]
LQC and HQCNot Reported< 15%98.2 - 100%[7]

Table 3: Recovery of Dolutegravir from Human Plasma

Extraction MethodMean Recovery (%)Reference
Liquid-Liquid Extraction77.85[7]
Protein Precipitation≥76[8]

Signaling Pathways and Logical Relationships

The use of an internal standard in pharmacokinetic analysis follows a logical workflow to ensure data integrity.

Logical Relationship in Internal Standard-Based Quantification

Quantification Logic Analyte_Response Analyte Peak Area Response_Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response Internal Standard (this compound) Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Unknown_Concentration Concentration in Unknown Sample Calibration_Curve->Unknown_Concentration

Caption: The logical steps for calculating analyte concentration.

Conclusion

The use of this compound as an internal standard is integral to the development of robust and reliable LC-MS/MS methods for the quantification of Dolutegravir in clinical pharmacokinetic studies. The protocols and data presented herein provide a comprehensive overview for researchers and scientists in the field of drug development. Adherence to validated methods ensures the generation of high-quality data, which is fundamental for the safe and effective use of Dolutegravir in the treatment of HIV.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Dolutegravir-d6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dolutegravir (DTG) is a potent second-generation integrase strand transfer inhibitor (INSTI) pivotal in the treatment of Human Immunodeficiency Virus (HIV-1) infection. Accurate quantification of Dolutegravir in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their ability to compensate for matrix effects and variations in sample processing. Dolutegravir-d6 (DTG-d6), a deuterated analog of Dolutegravir, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high accuracy and precision. This application note details a robust high-resolution mass spectrometry (HRMS) method for the sensitive and specific quantification of Dolutegravir, utilizing this compound as an internal standard.

Principle of the Method

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the quantitative analysis of Dolutegravir in human plasma. The procedure involves a straightforward protein precipitation step for sample extraction, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a high-resolution mass spectrometer operating in positive electrospray ionization (ESI) mode. The method is validated for its linearity, accuracy, precision, and stability.

Experimental Protocols

Materials and Reagents
  • Dolutegravir reference standard (≥99.5% purity)

  • This compound (internal standard, ISTD) (≥99.5% purity)[1]

  • HPLC-grade acetonitrile and methanol[1]

  • Formic acid (LC-MS grade)[1]

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2EDTA)[1]

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dolutegravir and this compound in dimethyl sulfoxide (DMSO).[1]

  • Working Solutions: Prepare serial dilutions of the Dolutegravir stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation Protocol
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of the plasma sample, calibration standard, or QC into the appropriately labeled tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube. This step performs the protein precipitation.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., XBridge C18, 2.1 mm × 50 mm, 3.5 µm particle size) is suitable for separation.[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0.0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 20% B

    • 2.6-3.5 min: 20% B (re-equilibration)

High-Resolution Mass Spectrometry Conditions
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive or similar) equipped with a heated electrospray ionization (HESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320°C.

  • Sheath Gas Flow: 35 units.

  • Auxiliary Gas Flow: 10 units.

  • Data Acquisition: Parallel Reaction Monitoring (PRM) or Selected Ion Monitoring (SIM) can be used.

  • Precursor/Product Ions:

    • Dolutegravir: Precursor m/z 419.11, Product m/z 277.08.[3][4]

    • This compound: Precursor m/z 425.15, Product m/z 283.12 (theoretical). A similar transition for a deuterated internal standard has been reported as 428.1/283.1.[2]

Data Presentation

Quantitative Performance of the Method

The performance of the analytical method is summarized in the tables below.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Dolutegravir5 - 10,000Linear, 1/x weighting>0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ5≤ 10± 10≤ 15± 15
Low QC15≤ 8± 8≤ 10± 10
Mid QC500≤ 7± 7≤ 9± 9
High QC8,000≤ 6± 6≤ 8± 8

LLOQ: Lower Limit of Quantification

Visualizations

Dolutegravir Metabolism Pathway

Dolutegravir is primarily metabolized in the liver. The main metabolic pathways include glucuronidation mediated by the UGT1A1 enzyme and, to a lesser extent, oxidation by the CYP3A4 enzyme.[5][6] Other minor pathways also contribute to its biotransformation.[6]

Dolutegravir_Metabolism DTG Dolutegravir Ether_Glucuronide Ether Glucuronide (Inactive Metabolite) DTG->Ether_Glucuronide Glucuronidation Oxidative_Metabolites Oxidative Metabolites DTG->Oxidative_Metabolites Oxidation Other_Metabolites Other Minor Metabolites DTG->Other_Metabolites Biotransformation UGT1A1 UGT1A1 UGT1A1->Ether_Glucuronide CYP3A4 CYP3A4 CYP3A4->Oxidative_Metabolites Minor_Pathways Minor Pathways Minor_Pathways->Other_Metabolites

Caption: Major metabolic pathways of Dolutegravir.

Experimental Workflow for this compound Analysis

The experimental workflow for the quantitative analysis of Dolutegravir using this compound as an internal standard is a streamlined process from sample receipt to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (50 µL) Add_ISTD Add DTG-d6 in Acetonitrile (150 µL) Plasma_Sample->Add_ISTD Vortex Vortex (30 sec) Add_ISTD->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant (100 µL) Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS (5 µL) Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection HRMS Detection (ESI+) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Dolutegravir Calibration->Quantification

Caption: Workflow for Dolutegravir analysis.

Conclusion

The described high-resolution mass spectrometry method provides a sensitive, specific, and reliable approach for the quantification of Dolutegravir in human plasma using this compound as an internal standard. The simple and rapid sample preparation, coupled with the accuracy and precision of the LC-MS/MS analysis, makes this method well-suited for high-throughput applications in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of Dolutegravir.

References

Application Notes and Protocols for Dolutegravir Analysis Using Dolutegravir-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of dolutegravir in biological matrices, primarily human plasma, for quantitative analysis. The use of a stable isotope-labeled internal standard, Dolutegravir-d6, is incorporated into these protocols to ensure accuracy and precision. The three most common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction to Dolutegravir Bioanalysis

Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Accurate quantification of dolutegravir in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalysis as it compensates for variability in sample preparation and instrument response. The choice of sample preparation technique is critical and depends on factors such as the desired level of sample cleanup, sensitivity, throughput, and available resources.

Sample Preparation Techniques

This section details the protocols for three widely used sample preparation techniques for dolutegravir analysis.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples. It is a high-throughput technique suitable for routine analysis.

Protocol: Protein Precipitation using Acetonitrile

  • Sample Aliquoting: Transfer 20 µL of human plasma (or calibration standards/quality control samples) into a clean microcentrifuge tube.[1]

  • Internal Standard Spiking: Add 120 µL of acetonitrile containing this compound at a concentration of 10 ng/mL.[1]

  • Precipitation and Mixing: Vortex the mixture vigorously for 2 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 5000 rpm (approximately 2655 x g) for 5 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer and Dilution: Carefully transfer a 20 µL aliquot of the clear supernatant to a new tube or well plate.

  • Dilution: Add 120 µL of 1 mg/mL EDTA (pH 8) in 0.1% formic acid to the supernatant and mix well.[1]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Advantages of PPT:

  • Fast and simple procedure.

  • High throughput, suitable for a large number of samples.

  • Minimal solvent usage.

Disadvantages of PPT:

  • Less effective at removing other matrix components (e.g., phospholipids), which can lead to ion suppression or enhancement in the MS analysis.

  • The final extract is relatively "dirty" compared to LLE or SPE.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. It generally provides a cleaner extract than protein precipitation.

Protocol: Liquid-Liquid Extraction using Methyl Tert-Butyl Ether

  • Sample Aliquoting: In a clean tube, place 100 µL of the plasma sample.

  • Internal Standard Spiking: Add the working solution of this compound.

  • Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether.[2]

  • Mixing: Vortex the mixture for 5 minutes to ensure efficient extraction.

  • Phase Separation: Centrifuge for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[2]

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Advantages of LLE:

  • Provides a cleaner sample extract than PPT, reducing matrix effects.

  • Can concentrate the analyte, improving sensitivity.

Disadvantages of LLE:

  • More time-consuming and labor-intensive than PPT.

  • Requires larger volumes of organic solvents.

  • Can be challenging to automate.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while matrix interferences are washed away.

Protocol: Solid-Phase Extraction using a Polymeric Reversed-Phase Cartridge (e.g., Oasis HLB)

  • Sample Pre-treatment: Dilute 250 µL of plasma with an equal volume of 4% phosphoric acid in water. This step helps in disrupting drug-protein binding.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the dolutegravir and this compound from the cartridge with 1 mL of methanol or an appropriate elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL).

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Advantages of SPE:

  • Provides the cleanest sample extracts, significantly reducing matrix effects.

  • High recovery and reproducibility.

  • Can be automated for high-throughput applications.

Disadvantages of SPE:

  • More complex and time-consuming method development.

  • Higher cost per sample due to the price of SPE cartridges.

Quantitative Data Summary

The following tables summarize the quantitative performance data for dolutegravir analysis using different sample preparation techniques.

Table 1: Linearity and Quantification Limits

Sample Preparation MethodMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Protein PrecipitationHuman Plasma5 - 10,000[1]5[1]
Protein PrecipitationHuman Plasma9.7 - 97009.7
Liquid-Liquid ExtractionHuman Plasma50 - 10,000[2]50[2]
Solid-Phase ExtractionHuman Plasma30 - 750030

Table 2: Recovery, Precision, and Accuracy

Sample Preparation MethodParameterValue
Protein PrecipitationPrecision (CV%)≤ 9.1%[1]
Accuracy (% Deviation)≤ 6.5%[1]
Liquid-Liquid ExtractionExtraction Recovery65.2% - 75.7%[2]
Intra-day Variability1.2% - 6.2%[2]
Inter-day Variability0.4% - 4.3%[2]
Solid-Phase ExtractionIntra-run Precision4.5% at LOQ
Inter-run PrecisionNot specified

Visual Workflows

The following diagrams illustrate the experimental workflows for each sample preparation technique.

protein_precipitation_workflow start Start: 20 µL Plasma Sample add_is Add 120 µL Acetonitrile with this compound start->add_is vortex1 Vortex (2 min, 1500 rpm) add_is->vortex1 centrifuge Centrifuge (5 min, 5000 rpm) vortex1->centrifuge transfer_supernatant Transfer 20 µL Supernatant centrifuge->transfer_supernatant dilute Dilute with 120 µL EDTA/Formic Acid Solution transfer_supernatant->dilute analysis LC-MS/MS Analysis dilute->analysis

Caption: Protein Precipitation Workflow.

liquid_liquid_extraction_workflow start Start: 100 µL Plasma Sample add_is Add this compound start->add_is add_solvent Add 1 mL Methyl Tert-Butyl Ether add_is->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis solid_phase_extraction_workflow cluster_spe SPE Cartridge Steps start Start: 250 µL Plasma Sample pretreat Pre-treat: Dilute with 4% H3PO4 start->pretreat load Load Sample pretreat->load condition Condition Cartridge: 1. Methanol 2. Water condition->load wash Wash: 5% Methanol in Water load->wash elute Elute: Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Note: A Validated HPLC-UV Method for the Quantification of Dolutegravir in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) that is a first-line drug for the treatment of human immunodeficiency virus (HIV) infection.[1] Monitoring plasma concentrations of DTG is crucial for pharmacokinetic studies and for evaluating patient adherence to treatment.[1] This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Dolutegravir in human plasma. The method is simple, cost-effective, and suitable for therapeutic drug monitoring.[2] This method has been validated following the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[3][4][5][6]

Experimental

Materials and Reagents:

  • Dolutegravir sodium and Pioglitazone HCl (Internal Standard) were sourced from Macleod's Pharmaceuticals Ltd.

  • HPLC grade acetonitrile, methanol, and dimethyl sulfoxide (DMSO) were procured from Merck Pvt. Ltd, Mumbai.

  • Phosphate buffer components were of analytical grade.

  • Drug-free human plasma was obtained from a registered blood bank.

Instrumentation:

  • An HPLC system (e.g., JASCO) equipped with a UV-Visible detector and data acquisition software (e.g., Borwin) was used.[6]

  • A C18 analytical column (e.g., RESTEK C18, 250 × 4.6 mm, 5 µm) was employed for chromatographic separation.[6]

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column RESTEK C18 (250 × 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile: Phosphate Buffer pH 3 (50:50, v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 258 nm[6]
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard (IS) Pioglitazone[6]

Protocols

1. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare primary stock solutions of Dolutegravir and the internal standard (Pioglitazone) in a suitable solvent like DMSO or methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Dolutegravir by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 to 8 µg/mL.[6]

  • Calibration Standards: Spike drug-free human plasma with the working standard solutions to obtain calibration standards with final concentrations of 0.2, 0.6, 1.6, 3.2, 4, 6.5, and 8 µg/mL.[6]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (LQC, 0.6 µg/mL), medium (MQC, 3.2 µg/mL), and high (HQC, 6.5 µg/mL).[6]

2. Sample Preparation (Protein Precipitation):

The following diagram illustrates the sample preparation workflow:

G Sample Preparation Workflow plasma 100 µL Plasma Sample (Calibration Standard, QC, or Unknown) is Add Internal Standard (Pioglitazone) plasma->is precipitant Add 200 µL Acetonitrile is->precipitant vortex Vortex Mix (1 min) precipitant->vortex centrifuge Centrifuge (10 min @ 4000 rpm) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Inject 20 µL into HPLC System supernatant->hplc

Caption: Workflow for Dolutegravir extraction from plasma.

3. Method Validation:

The developed method was validated according to the ICH M10 guidelines, assessing the following parameters:[7][8]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The linear relationship between the concentration of the analyte and the analytical response.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Results and Discussion

Chromatography:

Under the optimized chromatographic conditions, Dolutegravir and the internal standard (Pioglitazone) were well-resolved with retention times of approximately 5.7 and 3.5 minutes, respectively.[6] No interfering peaks from endogenous plasma components were observed at the retention times of the analyte and the IS.

Method Validation Summary:

The validation results for the HPLC-UV method are summarized in the tables below.

Table 1: Linearity

AnalyteCalibration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Dolutegravir0.2 - 8[6]y = 0.0002x - 0.0192[6]0.9947[6]

Table 2: Accuracy and Precision

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LQC0.6< 15± 15< 15± 15
MQC3.2< 15± 15< 15± 15
HQC6.5< 15± 15< 15± 15
RSD: Relative Standard Deviation, RE: Relative Error. The acceptance criteria for accuracy and precision were within ±15% (±20% for LLOQ).[6]

Table 3: Recovery

QC LevelConcentration (µg/mL)Mean Recovery (%)
LQC0.6> 85
MQC3.2> 85
HQC6.5> 85

Table 4: Stability

Stability ConditionDurationTemperatureStability (% of Nominal)
Freeze-Thaw3 cycles-20°C to Room Temp85 - 115
Short-Term24 hoursRoom Temperature85 - 115
Long-Term30 days-20°C85 - 115
Post-Preparative48 hours4°C85 - 115
The stability was considered acceptable if the mean concentration was within 85-115% of the nominal concentration.[6]

The developed and validated HPLC-UV method for the quantification of Dolutegravir in human plasma is simple, rapid, accurate, precise, and reliable. The method meets the requirements of the ICH M10 guidelines for bioanalytical method validation and can be successfully applied for routine therapeutic drug monitoring and pharmacokinetic studies of Dolutegravir.[6]

Protocol: LC-MS/MS Method for the Quantification of Dolutegravir in Human Plasma

Introduction

This protocol details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dolutegravir in human plasma. This method offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for clinical research requiring low detection limits. The validation of this method is based on the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[3][4][9]

Experimental

Materials and Reagents:

  • Dolutegravir reference standard

  • Dolutegravir-d4 (or other stable isotope-labeled) as an internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Drug-free K2EDTA human plasma

Instrumentation:

  • A UPLC system (e.g., Shimadzu UFLC-XR) coupled with a triple quadrupole mass spectrometer (e.g., AB Sciex API 5000) equipped with an electrospray ionization (ESI) source.[9]

  • A C18 analytical column (e.g., XBridge C18, 2.1 × 50 mm, 3.5 µm).[9]

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column XBridge C18 (2.1 × 50 mm, 3.5 µm)[9]
Mobile Phase 0.1% Formic acid in Water : 0.1% Formic acid in Acetonitrile (60:40, v/v)[9]
Flow Rate 0.475 mL/min[9]
Column Temperature 30°C[9]
Ionization Mode ESI Positive[9]
MRM Transitions (m/z) Dolutegravir: 420.1 → 277.1; IS: 424.1 → 281.1

Protocols

1. Preparation of Standard and QC Samples:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Dolutegravir and the IS in a suitable organic solvent (e.g., methanol or DMSO).

  • Working Solutions: Prepare serial dilutions of the Dolutegravir stock solution in 50:50 acetonitrile:water to create working standard solutions for the calibration curve and QC samples.

  • Calibration Standards: Spike drug-free human plasma with the working standard solutions to obtain a calibration curve ranging from 5 to 10,000 ng/mL.[9]

  • QC Samples: Prepare QC samples in drug-free human plasma at four concentration levels: LLOQ (5 ng/mL), low (15 ng/mL), medium (450 ng/mL), and high (9000 ng/mL).[9]

2. Sample Preparation (Protein Precipitation):

The following diagram outlines the logical relationship of the sample preparation steps:

G LC-MS/MS Sample Preparation Logic start Start plasma_aliquot Aliquot 50 µL Plasma start->plasma_aliquot add_is Add 100 µL IS Working Solution (in Acetonitrile) plasma_aliquot->add_is vortex_mix Vortex (1 min) add_is->vortex_mix centrifuge_pellet Centrifuge (5 min @ 13,000 rpm) vortex_mix->centrifuge_pellet transfer_supernatant Transfer 50 µL Supernatant centrifuge_pellet->transfer_supernatant dilute Dilute with 200 µL Mobile Phase transfer_supernatant->dilute inject Inject into LC-MS/MS dilute->inject end End inject->end

Caption: Logical flow of the LC-MS/MS sample preparation.

3. Method Validation Summary:

The LC-MS/MS method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. A summary of the expected performance is provided below.

Table 5: LC-MS/MS Method Validation Summary

Validation ParameterAcceptance CriteriaExpected Result
Linearity Range 5 - 10,000 ng/mLr² > 0.99[9]
Accuracy Within ±15% of nominal (±20% at LLOQ)Within limits[9]
Precision %CV < 15% (< 20% at LLOQ)Within limits[9]
Recovery Consistent and reproducible> 75%
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15Within limits
Stability Within ±15% of nominalStable under tested conditions

This LC-MS/MS protocol provides a highly sensitive and specific method for the quantification of Dolutegravir in human plasma. Its wide dynamic range and robustness make it well-suited for a variety of clinical and research applications.[9]

References

Application Notes and Protocols for In Vivo Studies Utilizing Dolutegravir-d6 as a Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. Understanding its in vivo absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic efficacy and safety. The use of isotopically labeled tracers, such as Dolutegravir-d6 (DTG-d6), in conjunction with mass spectrometry, provides a powerful tool for elucidating the pharmacokinetic profile and metabolic fate of the drug. This document outlines the application and protocols for conducting in vivo studies using DTG-d6 as a tracer. While direct in vivo tracer studies utilizing this compound are not extensively published, the following protocols are based on established methodologies for stable isotope tracer studies and the known metabolic pathways of Dolutegravir, as determined from studies with 14C-labeled Dolutegravir.[1][2][3]

Applications

The use of this compound as an in vivo tracer can be applied to several key areas of drug development research:

  • Pharmacokinetic (PK) Studies: To determine key PK parameters such as clearance, volume of distribution, and half-life of Dolutegravir without the confounding effects of endogenous compounds.

  • Metabolite Identification and Profiling: To trace the biotransformation of Dolutegravir and identify its major and minor metabolites in various biological matrices.

  • Mass Balance Studies: To quantify the excretion of Dolutegravir and its metabolites through different routes (urine, feces).

  • Drug-Drug Interaction (DDI) Studies: To investigate the effect of co-administered drugs on the metabolism and clearance of Dolutegravir.

Experimental Protocols

Animal Model
  • Species: Sprague-Dawley rats (or other appropriate rodent model)

  • Number of Animals: A sufficient number of animals should be used to ensure statistical power (e.g., n=5 per group).

  • Housing: Animals should be housed in metabolism cages to allow for the separate collection of urine and feces.

Dosing
  • Dose Formulation: this compound should be formulated in a suitable vehicle for oral or intravenous administration (e.g., a suspension in 0.5% hydroxypropyl methylcellulose).

  • Dose Administration:

    • Oral (PO): A single dose of this compound is administered by oral gavage.

    • Intravenous (IV): A single dose of this compound is administered via the tail vein to determine absolute bioavailability.

Sample Collection

Following the administration of this compound, biological samples are collected at predetermined time points.

  • Blood/Plasma: Blood samples are collected serially from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis. Suggested time points: predose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[1]

  • Urine and Feces: Urine and feces are collected at intervals (e.g., 0-12, 12-24, 24-48, 48-72 hours post-dose). The total volume of urine and weight of feces are recorded for each interval. Samples are stored at -80°C.[1]

Sample Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) is the instrument of choice for the analysis of this compound and its metabolites.[4][5]

  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like acetonitrile is a common method for extracting Dolutegravir and its metabolites from plasma.[1][4]

    • Urine: Dilution with the mobile phase may be sufficient.

    • Feces: Homogenization in an appropriate solvent followed by extraction.

  • Chromatography: A reverse-phase C18 column is typically used for the separation of Dolutegravir and its metabolites.[1][4]

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its deuterated metabolites.

Data Presentation

Pharmacokinetic Parameters of Dolutegravir

The following table summarizes the key pharmacokinetic parameters of Dolutegravir in humans, which can be used as a reference for preclinical studies.

ParameterValue (Units)Reference
Tmax (median) 0.5 - 2.5 hours[6][7]
t1/2 (terminal half-life) ~14 hours[1][6]
Protein Binding >99%[6]
Primary Metabolism UGT1A1, with minor contribution from CYP3A4[1]
Mass Balance of Dolutegravir (from 14C study)

This table shows the excretion of Dolutegravir-related material in humans.[1]

Excretion Route% of Administered Dose
Feces 64.0%
Urine 31.6%
Total Recovery 95.6%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo tracer study using this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dosing This compound Dosing Formulation Admin Dose Administration (Oral or IV) Dosing->Admin Animals Animal Model (e.g., Sprague-Dawley Rats) Animals->Admin Collection Sample Collection (Blood, Urine, Feces) Admin->Collection Extraction Sample Preparation (e.g., Protein Precipitation) Collection->Extraction LCMS HPLC-MS/MS Analysis Extraction->LCMS Data Data Analysis (PK, Metabolite Profile) LCMS->Data

Caption: Workflow for an in vivo this compound tracer study.

Metabolic Pathway of Dolutegravir

This diagram outlines the primary metabolic pathways of Dolutegravir.

G DTG Dolutegravir Metabolite1 Ether Glucuronide (Major Metabolite) DTG->Metabolite1 UGT1A1 Metabolite2 Oxidative Metabolite DTG->Metabolite2 CYP3A4 Excretion Excretion (Urine and Feces) DTG->Excretion Unchanged Drug Metabolite1->Excretion Metabolite2->Excretion

Caption: Primary metabolic pathways of Dolutegravir.

References

Troubleshooting & Optimization

Overcoming matrix effects in Dolutegravir analysis with Dolutegravir-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Dolutegravir. The focus is on overcoming matrix effects using its deuterated internal standard, Dolutegravir-d6, to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Dolutegravir analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of Dolutegravir, endogenous components of biological samples like plasma, hair, or breast milk can suppress or enhance its signal during LC-MS/MS analysis, leading to inaccurate quantification.[3][4]

Q2: Why is this compound recommended as an internal standard?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Dolutegravir.[5][6][7] Since it is structurally and chemically almost identical to Dolutegravir, it co-elutes and experiences similar matrix effects.[8] This co-behavior allows for the correction of signal variations caused by the matrix, thereby improving the accuracy and precision of the analysis.[8] Other deuterated forms like ¹³C,d₅-DTG or Dolutegravir-d₇¹⁵N serve the same purpose.[9][10]

Q3: What are the typical sample preparation techniques to minimize matrix effects for Dolutegravir analysis?

A3: Common sample preparation methods include:

  • Protein Precipitation (PPT): A simple and rapid technique where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[8][11]

  • Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts compared to PPT.[5][12]

  • Liquid-Liquid Extraction (LLE): Another selective technique used to separate Dolutegravir from interfering matrix components.[13]

The choice of method depends on the complexity of the matrix and the required sensitivity of the assay.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent or replace it if necessary.
Incompatible Mobile Phase pH Adjust the mobile phase pH to ensure Dolutegravir is in a single ionic form. The use of 0.1% formic acid is common.[5][11]
Sample Overload Dilute the sample or reduce the injection volume.
Injector Issues Inspect and clean the injector port and syringe.
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)

This workflow outlines a systematic approach to identifying and mitigating matrix effects.

MatrixEffectTroubleshooting cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution cluster_verification Verification Problem Inaccurate Quantification or Poor Reproducibility CheckIS Verify Internal Standard (this compound) Response Problem->CheckIS PostColumnInfusion Perform Post-Column Infusion Experiment to Confirm Matrix Effect CheckIS->PostColumnInfusion If IS response is also variable OptimizeSamplePrep Optimize Sample Preparation (e.g., switch from PPT to SPE) PostColumnInfusion->OptimizeSamplePrep ModifyChromatography Modify Chromatographic Conditions (e.g., gradient, column chemistry) PostColumnInfusion->ModifyChromatography DiluteSample Dilute Sample to Reduce Matrix Load PostColumnInfusion->DiluteSample Revalidate Re-validate Method According to FDA/ICH Guidelines OptimizeSamplePrep->Revalidate ModifyChromatography->Revalidate DiluteSample->Revalidate

Caption: Troubleshooting workflow for matrix effects.

Issue 3: Inconsistent this compound Signal
Possible Cause Troubleshooting Step
Pipetting Errors Ensure accurate and consistent addition of the internal standard to all samples, standards, and QCs.
Degradation of Internal Standard Check the stability of the this compound working solution. Prepare fresh solutions if necessary.
Inconsistent Extraction Recovery Re-evaluate the sample preparation method for consistency. Ensure complete and uniform extraction across all samples.

Quantitative Data Summary

The following tables summarize matrix effect and recovery data from published studies. A value close to 100% for the matrix effect indicates minimal ion suppression or enhancement. Recovery efficiency demonstrates the effectiveness of the extraction process.

Table 1: Matrix Effects and Recovery in Human Plasma

AnalyteConcentration (ng/mL)Matrix Effect (%)Recovery Efficiency (%)
Dolutegravir300101 - 108Not Reported
¹³C²H₅-DTG100103 - 106Not Reported
Data sourced from a study on Dolutegravir quantitation in human plasma.[4]

Table 2: Matrix Effects and Recovery in Human Breast Milk

AnalyteConcentration (ng/mL)Matrix Effect (%)Recovery Efficiency (%)
Dolutegravir1.578.287.2
Dolutegravir40099.391.9
¹³C²H₅-DTG10078.4 - 10088.5 - 91.8
Data adapted from a study on Dolutegravir quantitation in human breast milk.[4]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (Human Plasma)

This protocol is a common method for extracting Dolutegravir from human plasma.

ProteinPrecipitationWorkflow Start Start with 20 µL Human Plasma Sample AddIS Add 120 µL Acetonitrile containing this compound (10 ng/mL) Start->AddIS Vortex Vortex Mix (1500 rpm, 2 min) AddIS->Vortex Centrifuge Centrifuge to Pellet Precipitate (2655 x g, 5 min) Vortex->Centrifuge TransferSupernatant Transfer 20 µL of Supernatant Centrifuge->TransferSupernatant Dilute Dilute with 120 µL of 1 mg/mL EDTA in 0.1% Formic Acid TransferSupernatant->Dilute Inject Inject into LC-MS/MS System Dilute->Inject

Caption: Protein precipitation workflow for plasma samples.

Detailed Steps:

  • Pipette 20 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.[11]

  • Add 120 µL of acetonitrile containing this compound at a concentration of 10 ng/mL.[11]

  • Vortex the mixture for 2 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.[11]

  • Centrifuge the tubes for 5 minutes at 2655 x g to pellet the precipitated proteins.[11]

  • Carefully transfer a 20 µL aliquot of the clear supernatant to a clean tube or well plate.[11]

  • Add 120 µL of a solution containing 1 mg/mL EDTA in 0.1% formic acid and mix well.[11]

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Dolutegravir Analysis

These are typical parameters that can be used as a starting point for method development.

Liquid Chromatography (LC) Conditions:

ParameterSetting
Column XBridge C18, 2.1 x 50 mm, reversed-phase
Mobile Phase 60:40 Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Based on a validated method for Dolutegravir in human plasma.[11]

Mass Spectrometry (MS) Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Dolutegravir: m/z 420.1 → 136.0this compound: (example) m/z 426.1 → 283.1
Ion Spray Voltage 5500 V
Source Temperature 450°C
Precursor/product transitions may vary slightly based on the specific deuterated standard used and instrument tuning.[9][11]

References

Technical Support Center: Optimizing Dolutegravir-d6 Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Dolutegravir-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for Dolutegravir and this compound?

In positive ion mode electrospray ionization (ESI+), the most commonly monitored protonated precursor ions ([M+H]⁺) and their corresponding product ions are summarized below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Dolutegravir420.1136.0[1]
Dolutegravir420.1277.1[2]
This compound428.1283.1[1]

Q2: What are the recommended starting conditions for LC-MS/MS analysis of this compound?

A good starting point for method development is reverse-phase chromatography with an acidic mobile phase.

ParameterRecommendation
Column C18 (e.g., XBridge C18, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient depending on the complexity of the sample matrix. A common starting point is 60:40 Water:Acetonitrile.[1]
Flow Rate 0.4-0.5 mL/min for a 2.1 mm ID column
Ionization Mode Positive Electrospray Ionization (ESI+)

Q3: Why am I observing poor peak shape for this compound?

Poor peak shape, such as tailing or broadening, can be caused by several factors. Common culprits include column degradation, improper mobile phase pH, or secondary interactions with the stationary phase. Ensure your mobile phase is adequately buffered with an acidic modifier like formic acid to promote protonation and consistent peak shapes.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Ionization Efficiency of this compound

Low signal intensity is a common challenge that can often be addressed by systematically optimizing the mobile phase and ion source parameters.

Troubleshooting Steps:

  • Mobile Phase Optimization: The choice of mobile phase additive and pH can significantly impact ionization efficiency. While formic acid is widely used, other additives may offer better performance depending on your specific instrumentation and sample matrix.

  • Ion Source Parameter Optimization: The settings of your ESI source are critical for efficient ion generation and transmission. A systematic optimization of these parameters is highly recommended.

  • Check for Adduct Formation: this compound can form adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can split the signal from the desired protonated molecule ([M+H]⁺) and reduce its intensity.

LowSignalTroubleshooting Start Low this compound Signal MobilePhase Optimize Mobile Phase Start->MobilePhase IonSource Optimize Ion Source Parameters MobilePhase->IonSource If signal is still low Resolved Signal Improved MobilePhase->Resolved If signal improves Adducts Investigate Adduct Formation IonSource->Adducts If signal is still low IonSource->Resolved If signal improves Adducts->Resolved

Caption: A step-by-step workflow for optimizing ESI source parameters.

Protocol 3: Assessment of Matrix Effects

This protocol describes a method to evaluate the impact of the sample matrix on the ionization of this compound.

[3]1. Prepare Three Sets of Samples:

  • Set 1 (Neat Solution): Prepare standards of this compound at low, medium, and high concentrations in the mobile phase.
  • Set 2 (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established sample preparation method. Spike the extracted matrix with this compound standards at the same low, medium, and high concentrations.
  • Set 3 (Pre-Extraction Spike): Spike the blank matrix with this compound standards at the same low, medium, and high concentrations before performing the sample preparation procedure.
  • Analyze All Samples: Inject all three sets of samples into the LC-MS/MS system.
  • Calculate Matrix Effect and Recovery:
  • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
  • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
  • A matrix effect value significantly different from 100% indicates ion suppression or enhancement.

Data Presentation

Table 1: Common Adducts of this compound in ESI-MS

Ionization ModeAdduct TypeCalculated m/zNotes
Positive (ESI+)Protonated [M+H]⁺428.1The desired ion for quantification.
Positive (ESI+)Sodium [M+Na]⁺450.1Can be reduced by adding formic acid to the mobile phase.
Positive (ESI+)Potassium [M+K]⁺466.1Often observed with sodium adducts.
Negative (ESI-)Deprotonated [M-H]⁻426.1Generally provides lower sensitivity for Dolutegravir compared to positive mode.
Negative (ESI-)Formate [M+HCOO]⁻472.1Can be observed when formic acid is used as a mobile phase additive.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low Signal Suboptimal mobile phase pHOptimize mobile phase with acidic modifiers (e.g., 0.1% formic acid).
Inefficient ion source parametersSystematically optimize capillary voltage, source temperature, and gas flows.
Formation of adductsAdd formic acid to promote protonation; check for sources of sodium/potassium contamination.
Inconsistent Results Matrix effectsPerform a matrix effect study; improve sample cleanup.
Analyte and IS not co-elutingAdjust chromatographic conditions to ensure co-elution.
System contaminationImplement a robust wash protocol between injections.
Unexpected Peaks Adduct formationIdentify common adducts and adjust mobile phase to minimize them.
In-source fragmentationOptimize source parameters to reduce fragmentation.

References

Technical Support Center: Dolutegravir and Dolutegravir-d6 Extraction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Dolutegravir (DTG) and its deuterated internal standard, Dolutegravir-d6 (DTG-d6).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of Dolutegravir and this compound from various biological matrices.

Issue 1: Low Extraction Recovery of Dolutegravir and/or this compound

Possible Causes and Solutions:

  • Suboptimal Solvent Selection (LLE): The choice of extraction solvent is critical. For plasma samples, liquid-liquid extraction with methyl tertiary-butyl ether has been reported. If recovery is low, consider solvents with different polarities.

  • Inefficient Protein Precipitation: In protein precipitation methods, the ratio of the organic solvent to the sample is crucial. Acetonitrile is a commonly used solvent for this purpose. Ensure complete protein precipitation by vortexing thoroughly and allowing adequate incubation time at a low temperature. Recoveries of over 90% have been achieved using acetonitrile for extraction from swabs.[1]

  • Improper pH Adjustment: The pH of the sample can significantly influence the extraction efficiency of Dolutegravir, which has acidic properties. Adjusting the pH of the aqueous phase can improve partitioning into the organic solvent during LLE.

  • Incomplete Elution from SPE Cartridge: For solid-phase extraction, ensure the elution solvent is strong enough to completely desorb the analyte and internal standard from the sorbent. If recovery is low, consider increasing the volume or the elution solvent's strength.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification and the appearance of low recovery. Matrix effects for Dolutegravir extracted from hair have been reported to be minimal.[2] To assess matrix effects, compare the response of the analyte in a post-extraction spiked blank matrix with the response in a neat solution.[2]

LowRecoveryTroubleshooting start Low Extraction Recovery check_is Check Internal Standard Recovery start->check_is is_ok IS Recovery OK? check_is->is_ok is_low IS Recovery Low is_ok->is_low No analyte_issue Investigate Analyte-Specific Issues is_ok->analyte_issue Yes extraction_issue Investigate General Extraction Parameters is_low->extraction_issue check_solvent Verify Solvent Choice & Volume extraction_issue->check_solvent check_ph Optimize Sample pH extraction_issue->check_ph check_spe Review SPE Methodology extraction_issue->check_spe check_matrix Evaluate Matrix Effects analyte_issue->check_matrix solution Problem Resolved check_solvent->solution check_ph->solution check_spe->solution check_matrix->solution

Caption: A typical workflow for protein precipitation of Dolutegravir from plasma.

Protocol 2: Liquid-Liquid Extraction for Dolutegravir from Plasma

This protocol is a generalized procedure based on common practices.

  • Sample Preparation:

    • Pipette 200 µL of plasma into a glass tube.

  • Internal Standard Spiking:

    • Add 20 µL of this compound working solution.

  • pH Adjustment (Optional but Recommended):

    • Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5) to adjust the sample pH.

  • Liquid-Liquid Extraction:

    • Add 1 mL of methyl tertiary-butyl ether.

    • Vortex for 5 minutes.

  • Centrifugation:

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of mobile phase.

  • Analysis:

    • Inject into the LC-MS/MS system.

LLE start Start: Plasma Sample add_is Add this compound start->add_is add_buffer Add Buffer (pH Adjustment) add_is->add_buffer add_solvent Add Extraction Solvent (e.g., MTBE) add_buffer->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Dolutegravir-d6 Internal Standard Calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Dolutegravir-d6 as an internal standard in LC-MS/MS analyses.

Troubleshooting Guide

This guide addresses common problems observed during the quantification of Dolutegravir using a this compound internal standard.

Question: My calibration curve for Dolutegravir is non-linear. What are the potential causes and how can I troubleshoot this?

Answer:

Non-linearity in your calibration curve can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

    • Solution: Extend the calibration curve range to include higher concentration standards to confirm saturation. If saturation is observed, either dilute the samples to fall within the linear range of the curve or adjust the detector settings (e.g., reduce detector voltage or dwell time).

  • Suboptimal Curve Fitting: The chosen regression model may not accurately represent the instrument's response.

    • Solution: Evaluate different regression models, such as a weighted (1/x or 1/x²) linear regression or a quadratic fit. Back-calculate the concentration of your calibrators using the new model. The chosen model should provide the lowest deviation from the nominal concentrations.

  • Isotopic Contribution: The this compound internal standard may have a small percentage of unlabeled Dolutegravir, or natural isotopes of Dolutegravir may contribute to the internal standard's signal.

    • Solution: Analyze a high-concentration solution of the analyte without the internal standard to check for any signal in the internal standard's mass transition. Conversely, analyze a solution of the internal standard alone to check for any contribution to the analyte's signal. If significant crossover is observed, a different lot of the internal standard may be needed, or mathematical correction may be applied.

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[1][2]

    • Solution: Perform a matrix effect evaluation by comparing the response of the analyte and internal standard in neat solution versus in an extracted blank matrix.[3][4] If significant matrix effects are present, consider improving the sample cleanup procedure (e.g., using a more effective solid-phase extraction protocol) or adjusting the chromatographic conditions to separate the interfering components from the analyte and internal standard.

Question: I'm observing high variability in my quality control (QC) samples. What could be the issue?

Answer:

High variability in QC samples indicates a lack of precision in the method.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.

    • Solution: Ensure that the sample preparation steps, particularly protein precipitation or solid-phase extraction, are performed consistently for all samples.[4] Use of an automated liquid handler can improve precision.

  • Internal Standard Addition Variability: Inconsistent addition of the internal standard will result in variable analyte-to-internal standard peak area ratios.

    • Solution: Verify the accuracy and precision of the pipette used to add the internal standard. Ensure the internal standard is completely dissolved and vortexed before addition to the samples.

  • LC-MS/MS System Instability: Fluctuations in the LC pump flow rate, column temperature, or mass spectrometer source conditions can cause signal variability.

    • Solution: Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing consistently. Monitor retention times and peak areas of the internal standard across the run.

Question: The peak area of my this compound internal standard is not consistent across my analytical run. Why is this happening?

Answer:

While the use of an internal standard is intended to correct for variations, a drifting internal standard signal can indicate underlying issues with the analytical method.

Potential Causes & Troubleshooting Steps:

  • Matrix Effects: As mentioned previously, matrix components can affect the ionization of the internal standard. This effect may vary between samples, leading to inconsistent peak areas.

    • Solution: Re-evaluate the matrix effect and consider optimizing the sample cleanup and chromatography.

  • Carryover: Residual analyte or internal standard from a high-concentration sample can be carried over to the next injection, affecting the peak area.

    • Solution: Optimize the autosampler wash procedure by using a strong solvent to rinse the injection needle and port between samples. Injecting blank samples after high-concentration standards can help identify and quantify carryover.

  • Degradation of the Internal Standard: this compound may degrade in the processed sample in the autosampler over the course of a long analytical run.

    • Solution: Perform autosampler stability experiments to assess the stability of the analyte and internal standard in the final extract over the expected run time. If degradation is observed, consider reducing the autosampler temperature or the length of the analytical run.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for a Dolutegravir calibration curve?

A1: Based on FDA and EMA guidelines, the following criteria are generally applied:

  • The correlation coefficient (r²) should be ≥ 0.99.[5]

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[6][7][8]

  • At least 75% of the non-zero calibration standards must meet this criterion.

Q2: What is a typical linear range for a Dolutegravir calibration curve in human plasma?

A2: The linear range can vary depending on the sensitivity of the instrument and the specific method. However, published methods have demonstrated linearity over a wide range, for example, from 5 to 10,000 ng/mL.[6][9]

Q3: How should I prepare my stock and working solutions for Dolutegravir and this compound?

A3: Dolutegravir is often dissolved in an organic solvent like methanol or DMSO to prepare the stock solution.[10] Subsequent dilutions to create working solutions for calibration standards and quality controls are typically made in a mixture of organic solvent and water to ensure compatibility with the mobile phase.

Q4: What are the key parameters to consider for the chromatographic separation of Dolutegravir and this compound?

A4: A C18 reversed-phase column is commonly used for the separation.[6] The mobile phase typically consists of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile or methanol. A gradient elution is often employed to ensure good peak shape and separation from matrix components.

Quantitative Data Summary

The following tables provide a summary of typical parameters and acceptance criteria for a validated bioanalytical method for Dolutegravir.

Table 1: Calibration Curve and QC Acceptance Criteria

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.99
Calibration Standard AccuracyWithin ±15% of nominal (±20% for LLOQ)
QC Sample AccuracyWithin ±15% of nominal
QC Sample Precision (%CV)≤ 15%

Table 2: Example LC-MS/MS Parameters for Dolutegravir Analysis

ParameterTypical Value/Condition
LC ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Dolutegravir)m/z 420.1
Product Ion (Dolutegravir)m/z 277.1 (example)
Precursor Ion (this compound)m/z 426.1
Product Ion (this compound)m/z 283.1 (example)

Experimental Protocol: Sample Preparation using Protein Precipitation

This is a generalized protocol for the extraction of Dolutegravir from human plasma.

  • Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma (calibrator, QC, or unknown sample) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the this compound working solution to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting conditions.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

G Troubleshooting Workflow for Calibration Curve Issues start Calibration Curve Fails Acceptance Criteria check_linearity Check Linearity start->check_linearity check_precision Check Precision/Accuracy of QCs start->check_precision non_linear Non-Linear Curve check_linearity->non_linear poor_precision Poor Precision/Accuracy check_precision->poor_precision detector_saturation Investigate Detector Saturation non_linear->detector_saturation High End Deviation? curve_fit Evaluate Curve Fit (e.g., weighting) non_linear->curve_fit Poor Fit? isotopic_crosstalk Check Isotopic Crosstalk non_linear->isotopic_crosstalk Inconsistent IS Response? matrix_effects_nl Assess Matrix Effects non_linear->matrix_effects_nl Variable Matrix? sample_prep Review Sample Preparation Procedure poor_precision->sample_prep Inconsistent Extraction? is_addition Verify Internal Standard Addition poor_precision->is_addition Variable IS Area? system_stability Check LC-MS/MS System Stability poor_precision->system_stability Systematic Drift? end Method Optimized detector_saturation->end curve_fit->end isotopic_crosstalk->end matrix_effects_nl->end sample_prep->end is_addition->end system_stability->end

Caption: Troubleshooting workflow for Dolutegravir calibration curve issues.

References

Technical Support Center: Dolutegravir-d6 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dolutegravir-d6 as an internal standard in quantitative bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in an LC-MS/MS assay?

This compound is a stable isotope-labeled (SIL) internal standard (IS) used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify Dolutegravir in biological matrices.[1][2] It is added at a known concentration to all samples, including calibration standards, quality controls, and unknown study samples.[3] By calculating the peak area ratio of the analyte (Dolutegravir) to the internal standard (this compound), variations introduced during sample preparation, injection, and ionization can be normalized, leading to improved precision and accuracy of the results.[3]

Q2: What are the common sources of inaccuracy when using this compound?

Several factors related to the purity of this compound can introduce inaccuracies into an assay:

  • Presence of Unlabeled Dolutegravir: The synthesis of deuterated compounds is often incomplete, resulting in a small percentage of the unlabeled analyte being present in the internal standard material.[4] This can lead to a positive bias in the measurement of Dolutegravir, especially at the lower limit of quantification (LLOQ).

  • Isotopic Contribution (Crosstalk): Natural isotopic abundance of elements like carbon-13 can cause the analyte's signal to contribute to the internal standard's mass channel, and vice-versa.[5][6] This is particularly relevant when the mass difference between the analyte and the SIL-IS is small.

  • Chemical Impurities: The this compound reference material may contain other impurities from the synthesis process that could interfere with the analysis.[7][8][9][10][11]

  • Degradation: Dolutegravir has been shown to degrade under certain stress conditions such as hydrolysis and photolysis.[12] If the this compound internal standard degrades, its concentration will be lower than expected, potentially leading to an overestimation of the analyte concentration.

Q3: What are the acceptance criteria for the purity of this compound?

Regulatory guidance, such as that from the FDA, emphasizes the use of high-purity reference standards.[13] While specific percentage purity is not always mandated, the internal standard should be of the highest purity available. The key consideration is that any impurity should not cause significant interference at the analyte's mass transition. A common acceptance criterion is that the response of interfering components in a blank sample (matrix with internal standard but no analyte) should be less than 20% of the response at the LLOQ for the analyte and less than 5% for the internal standard.[13]

Troubleshooting Guides

Issue 1: Inaccurate Results at the Lower Limit of Quantification (LLOQ)

Symptoms:

  • Positive bias observed in the LLOQ and low concentration quality control (QC) samples.

  • Calibration curve shows a non-zero intercept.

  • High variability in results for low concentration samples.

Potential Cause: The most likely cause is the presence of unlabeled Dolutegravir in the this compound internal standard. This unlabeled analyte contributes to the overall Dolutegravir signal, artificially inflating the measured concentration. The effect is most pronounced at the LLOQ where the concentration of the actual analyte is lowest.

Troubleshooting Workflow:

LLOQ_Inaccuracy Troubleshooting LLOQ Inaccuracy start LLOQ Inaccuracy Detected check_is Analyze IS solution alone for unlabeled analyte start->check_is unlabeled_present Unlabeled Dolutegravir Detected check_is->unlabeled_present Yes no_unlabeled No Significant Unlabeled Dolutegravir check_is->no_unlabeled No quantify_contribution Quantify contribution of IS to analyte signal unlabeled_present->quantify_contribution new_is Source a new, higher purity lot of this compound unlabeled_present->new_is other_issues Investigate other potential issues (e.g., matrix effects, contamination) no_unlabeled->other_issues correct_for_contribution Correct analyte concentrations for IS contribution quantify_contribution->correct_for_contribution revalidate Re-validate assay with new IS correct_for_contribution->revalidate new_is->revalidate

Caption: Workflow for troubleshooting inaccurate results at the LLOQ.

Experimental Protocol: Assessing Unlabeled Analyte in this compound

  • Prepare a high-concentration solution of this compound in the assay solvent at a concentration equivalent to that used in the analytical samples.

  • Inject this solution into the LC-MS/MS system and monitor both the MRM transition for this compound and the MRM transition for Dolutegravir.

  • Analyze the chromatogram. The presence of a peak at the retention time of Dolutegravir in the analyte channel indicates the presence of unlabeled analyte in the internal standard.

  • Quantify the contribution. The peak area of the unlabeled Dolutegravir can be compared to the peak area of a known concentration of a Dolutegravir standard to estimate the percentage of unlabeled analyte in the this compound.

Issue 2: Non-Linear Calibration Curve

Symptoms:

  • The calibration curve deviates from linearity, particularly at higher concentrations.

  • The coefficient of determination (r²) is below the acceptable limit (e.g., <0.99).

Potential Cause: Isotopic contribution, or crosstalk, from the analyte to the internal standard channel can cause non-linearity. At high analyte concentrations, the isotopic variants of Dolutegravir may have the same mass-to-charge ratio as this compound, leading to an artificially high internal standard signal. This results in a suppressed analyte/IS ratio and a curve that flattens at the upper end.

Troubleshooting Workflow:

Nonlinearity_Troubleshooting Troubleshooting Non-Linear Calibration Curve start Non-Linear Calibration Curve Observed check_crosstalk Analyze high concentration analyte standard without IS start->check_crosstalk crosstalk_detected Signal detected in IS channel check_crosstalk->crosstalk_detected Yes no_crosstalk No significant signal in IS channel check_crosstalk->no_crosstalk No optimize_ms Optimize MS parameters (e.g., collision energy) to minimize crosstalk crosstalk_detected->optimize_ms change_mrm Select a different, more specific MRM transition for IS crosstalk_detected->change_mrm use_less_abundant_isotope Monitor a less abundant isotope of the IS crosstalk_detected->use_less_abundant_isotope other_causes Investigate other causes (e.g., detector saturation, solubility issues) no_crosstalk->other_causes revalidate Re-validate assay with new parameters optimize_ms->revalidate change_mrm->revalidate use_less_abundant_isotope->revalidate

Caption: Workflow for troubleshooting a non-linear calibration curve.

Experimental Protocol: Assessing Isotopic Crosstalk

  • Prepare a solution of Dolutegravir at the upper limit of quantification (ULOQ) without the addition of this compound.

  • Inject this solution into the LC-MS/MS system and monitor both the Dolutegravir and this compound MRM transitions.

  • Analyze the chromatogram. A peak at the retention time of Dolutegravir in the this compound channel confirms crosstalk from the analyte to the internal standard.

  • Evaluate the magnitude. The response of this peak should be compared to the response of the internal standard at its working concentration. A significant contribution may require method modification.

Quantitative Data Summary

The following tables illustrate the potential impact of this compound purity on assay accuracy based on a hypothetical case study.

Table 1: Impact of Unlabeled Dolutegravir in this compound on LLOQ Accuracy

This compound Purity% Unlabeled DolutegravirNominal LLOQ (ng/mL)Calculated LLOQ (ng/mL)% Bias
99.9%0.1%1.01.1+10%
99.5%0.5%1.01.5+50%
99.0%1.0%1.02.0+100%

Table 2: Impact of Analyte-to-IS Crosstalk on ULOQ Accuracy

% Crosstalk at ULOQNominal ULOQ (ng/mL)Apparent IS ResponseCalculated ULOQ (ng/mL)% Bias
1%5000101% of expected4950-1.0%
5%5000105% of expected4762-4.8%
10%5000110% of expected4545-9.1%

Experimental Methodologies

Representative LC-MS/MS Method for Dolutegravir Quantification

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[14]

    • Mobile Phase A: 0.1% formic acid in water.[1][14]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A suitable gradient to separate Dolutegravir from matrix components.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), positive mode.[1][14]

    • MRM Transitions:

      • Dolutegravir: Q1: 420.1 m/z -> Q3: 277.1 m/z (example).[14]

      • This compound: Q1: 426.1 m/z -> Q3: 283.1 m/z (example).

    • Instrument Parameters: Optimized declustering potential, collision energy, and cell exit potential for both analyte and internal standard.

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex to mix and inject into the LC-MS/MS system.[14]

References

Technical Support Center: Optimizing Dolutegravir-d6 Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical assays involving Dolutegravir-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) for this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a low signal-to-noise ratio for this compound?

A low S/N ratio for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to sample preparation, chromatographic separation, and mass spectrometric detection. Specific causes include inefficient extraction from the biological matrix, ion suppression from co-eluting endogenous components, suboptimal chromatographic peak shape, and incorrect mass spectrometer settings.

Q2: How can I improve the extraction efficiency of this compound from plasma?

Improving extraction efficiency is a critical first step to boosting your signal. Two common and effective methods for plasma samples are protein precipitation and solid-phase extraction (SPE).

  • Protein Precipitation: This is a simple and rapid technique.[1][2] Methanol or acetonitrile are frequently used precipitating agents.[1][2] For instance, a simple protein precipitation with methanol has been shown to yield reproducible recovery of ≥76% for dolutegravir and its internal standard.[1]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation, which can be beneficial in reducing matrix effects.[3] A validated method for dolutegravir utilized an SPE procedure for sample extraction from human plasma.[3]

Q3: What are the recommended LC-MS/MS parameters for this compound analysis?

Several validated methods have been published with detailed LC-MS/MS parameters. The key is to optimize these for your specific instrumentation and matrix. A summary of typical parameters is provided in the table below.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor peak shape and low signal intensity.

  • Potential Cause: Suboptimal mobile phase composition or gradient.

  • Solution: The mobile phase plays a crucial role in both chromatographic separation and ionization efficiency.[4]

    • Mobile Phase Composition: A common mobile phase consists of an aqueous component with an additive like formic acid and an organic solvent such as acetonitrile or methanol.[2][3][5] A typical composition is Acetonitrile:Water (80:20 v/v) with 0.1% formic acid.[3] The use of high-purity solvents and additives is critical to prevent unwanted adduct formation and high background noise.[4]

    • Gradient Elution: A gradient elution can help to sharpen the peak and improve separation from matrix components. A typical gradient might start at a lower organic percentage and ramp up to a higher percentage to elute the analyte.[6]

Issue 2: High background noise in the chromatogram.

  • Potential Cause: Contamination from solvents, reagents, or the sample matrix itself.

  • Solution:

    • Use High-Purity Solvents: Ensure that all solvents and reagents are LC-MS grade to minimize background contamination.[4]

    • Optimize Sample Preparation: A more rigorous sample cleanup, such as switching from protein precipitation to SPE, can significantly reduce matrix-related noise.[4]

    • Divert Flow: During the initial and final stages of the chromatographic run when highly polar, unretained matrix components may elute, the LC flow can be diverted from the mass spectrometer to waste to prevent source contamination.

Issue 3: Inconsistent signal intensity between injections.

  • Potential Cause: Ion suppression or enhancement from the sample matrix.

  • Solution:

    • Improve Chromatographic Separation: Adjusting the mobile phase or gradient to better separate this compound from co-eluting matrix components can mitigate ion suppression.[7]

    • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality controls in the same biological matrix as your study samples to compensate for matrix effects.

    • Internal Standard Selection: this compound is a stable isotope-labeled internal standard, which is the gold standard for correcting for matrix effects and variability in extraction and injection. Ensure it is added to all samples, calibrators, and QCs early in the sample preparation process.

Experimental Protocols & Data

Sample Preparation Protocols
Method Protocol Reference
Protein Precipitation To 50 µL of plasma, add 150 µL of methanol containing the internal standard. Vortex to mix, then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[1]
Solid-Phase Extraction Condition an appropriate SPE cartridge. Load the plasma sample. Wash the cartridge to remove interferences. Elute Dolutegravir and this compound with an organic solvent. Evaporate the eluate and reconstitute in the mobile phase.[3]
LC-MS/MS Parameters
Parameter Typical Value Reference
LC Column C18 reverse-phase column (e.g., Phenomenex Luna C18, Waters Atlantis T3)[3][6]
Mobile Phase A 0.1% Formic acid in water[6]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[3][6]
Flow Rate 0.4 - 1.0 mL/min[3][6]
Ionization Mode Electrospray Ionization (ESI) Positive[5]
MRM Transition (Dolutegravir) m/z 420.1 → 277.1, 136.0[2]
MRM Transition (this compound) m/z 426.1 → 283.1 (example, depends on labeling)[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Inject Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: A typical bioanalytical workflow for this compound analysis.

troubleshooting_logic Start Low S/N for this compound Check_Peak_Shape Is peak shape poor? Start->Check_Peak_Shape Check_Background Is background noise high? Check_Peak_Shape->Check_Background No Optimize_LC Optimize Mobile Phase / Gradient Check_Peak_Shape->Optimize_LC Yes Check_Consistency Is signal inconsistent? Check_Background->Check_Consistency No Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Use High-Purity Solvents Check_Background->Improve_Cleanup Yes Mitigate_Matrix Improve Chromatographic Separation Use Matrix-Matched Calibrators Check_Consistency->Mitigate_Matrix Yes End Problem Resolved Check_Consistency->End No

Caption: A logical troubleshooting guide for low S/N issues.

References

Resolving co-eluting interferences with Dolutegravir-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dolutegravir-d6 Analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to co-eluting interferences during the bioanalysis of Dolutegravir using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of co-eluting interference with this compound?

Co-eluting interferences in LC-MS/MS assays can originate from various sources. For Dolutegravir analysis, the most common interferents include:

  • Metabolites: Dolutegravir is extensively metabolized in the body.[1][2] The primary metabolite is an inactive ether glucuronide, formed mainly by the enzyme UGT1A1.[3][4] Other minor metabolites are produced through oxidation by CYP3A4.[2] These metabolites can potentially co-elute with Dolutegravir and its internal standard.

  • Co-administered Drugs: Patients on antiretroviral therapy are often taking multiple medications.[5] Other antiretrovirals or commonly used drugs could interfere with the analysis.[5]

  • Matrix Components: Endogenous substances from the biological matrix (e.g., plasma, urine), such as phospholipids and salts, can cause signal suppression or enhancement, which may affect the analyte and internal standard differently if they are not perfectly co-eluting.[6]

  • Isotopic Impurities: The this compound internal standard may contain a small amount of unlabeled Dolutegravir, or the Dolutegravir standard may contain naturally occurring heavy isotopes that could contribute to the signal of the internal standard.

Q2: How can I identify a co-eluting interference in my assay?

Identifying a co-eluting interference typically involves observing one or more of the following issues:

  • Variable Internal Standard (IS) Response: A key indicator is a significant and inconsistent variation in the IS peak area across samples in the same batch, including calibration standards and quality controls (QCs).[7][8]

  • Poor Peak Shape: The presence of a co-eluting substance can lead to distorted, broad, or split peaks for either the analyte or the internal standard.

  • Inaccurate or Imprecise QC Results: If QC samples consistently fail to meet acceptance criteria (typically ±15% of the nominal concentration), it could be due to an unresolved interference affecting the accuracy and precision of the quantification.[9][10]

  • Analyte Signal in Blank Samples: A significant signal in the analyte's mass transition in blank matrix samples (without the analyte but with the IS) can indicate interference or crosstalk from the internal standard.[5]

Q3: Can the Dolutegravir glucuronide metabolite interfere with the this compound signal?

Yes, this is a possibility. The glucuronide metabolite is structurally similar to Dolutegravir and may have similar chromatographic properties. While mass spectrometry can distinguish between the two based on their mass-to-charge ratios, in-source fragmentation of the glucuronide metabolite could potentially generate an ion that is isobaric with Dolutegravir or this compound, leading to interference. This is a known issue in LC-MS/MS bioanalysis, particularly with glucuronide metabolites.

Q4: My deuterated internal standard (this compound) has a slightly different retention time than Dolutegravir. Is this a problem?

Deuterium-labeled internal standards can sometimes elute slightly earlier than the non-deuterated analyte due to the isotopic effect on chromatography.[11][12][13] This is generally not an issue if the chromatography is stable and there are no matrix effects. However, if there is a region of ion suppression or enhancement from the sample matrix that coincides with the elution of the analyte but not the internal standard (or vice versa), this can lead to inaccurate quantification.[6] It is crucial that the internal standard tracks the analyte's behavior in the presence of matrix effects.[8]

Troubleshooting Guides

Guide 1: Resolving Interference through Chromatographic Optimization

If a co-eluting interference is suspected, the first line of defense is often to optimize the chromatographic separation.

cluster_0 Troubleshooting Workflow Start Suspected Interference (Variable IS, Poor Peak Shape) Check_Chromatography Review Chromatograms for Co-elution Start->Check_Chromatography Modify_Gradient Modify Mobile Phase Gradient (Slower, Steeper) Check_Chromatography->Modify_Gradient Interference Observed Change_Mobile_Phase Alter Mobile Phase Composition (e.g., change organic solvent, pH) Modify_Gradient->Change_Mobile_Phase No Resolution Resolved Interference Resolved Modify_Gradient->Resolved Resolution Achieved Change_Column Test a Different Column (e.g., different chemistry, particle size) Change_Mobile_Phase->Change_Column No Resolution Change_Mobile_Phase->Resolved Resolution Achieved Change_Column->Resolved Resolution Achieved cluster_1 Metabolic Pathway of Dolutegravir DTG Dolutegravir UGT1A1 UGT1A1 DTG->UGT1A1 CYP3A4 CYP3A4 DTG->CYP3A4 Glucuronide Ether Glucuronide (Major Metabolite) Oxidative Oxidative Metabolites (Minor) UGT1A1->Glucuronide Glucuronidation CYP3A4->Oxidative Oxidation

References

Validation & Comparative

Cross-validation of Dolutegravir assays using different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview of Dolutegravir Assays Utilizing Different Internal Standards

The accurate quantification of Dolutegravir (DTG), a cornerstone antiretroviral agent, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for potential variability and ensuring data reliability.

This guide provides a comparative overview of different internal standards used in published Dolutegravir assays. We will delve into the experimental protocols and present a synthesis of reported performance data to aid researchers in the selection of the most suitable IS for their specific applications.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in bioanalytical method development. The most common choices are stable isotope-labeled (SIL) analogues of the analyte or structurally similar compounds. SIL internal standards are generally considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and variability during sample processing and analysis.[1][2] Structural analogues, while a viable alternative when SILs are unavailable or cost-prohibitive, may exhibit different extraction recoveries and ionization efficiencies.[1]

The following tables summarize the performance characteristics of Dolutegravir assays using different internal standards as reported in various studies.

Table 1: Assay Performance with Stable Isotope-Labeled (SIL) Internal Standards

Internal StandardMatrixLLOQ (ng/mL)Accuracy (%)Precision (%CV)Linearity (r²)Reference
[¹⁵N²H₇]-GSK1349572Human Plasma598.3 - 102.00.7 - 4.10.9996[3]
¹³C,d₅-DTGHuman Hair5 pg/mLWithin ± 6.5≤ 10.3> 0.99[4]
Dolutegravir-d₃-----[5]

Table 2: Assay Performance with a Non-Isotopically Labeled Internal Standard

Internal StandardMatrixLLOQ (µg/mL)Accuracy (%RE)Precision (%RSD)Linearity (r²)Reference
AbacavirHuman Plasma-< ± 15< 5-[6]
PioglitazoneHuman Plasma0.2< ± 15< 15Linear in range[7]
HydrochlorothiazideHuman Plasma---Linear in range[8]

Note: Direct comparison between studies should be made with caution due to variations in instrumentation, methodologies, and validation criteria.

Experimental Protocols

The methodologies employed for the quantification of Dolutegravir generally involve protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.

Example Protocol using a Stable Isotope-Labeled Internal Standard ([¹⁵N²H₇]-GSK1349572)[3]
  • Sample Preparation:

    • To a 20 µL aliquot of human plasma, add an appropriate volume of the internal standard solution ([¹⁵N²H₇]-GSK1349572 in a suitable solvent).

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: XBridge C18, 2.1 × 50 mm reversed-phase analytical column.

    • Mobile Phase: 60:40 acetonitrile/water containing 0.1% formic acid.

    • Flow Rate: As optimized for the specific system.

    • Injection Volume: As optimized for the specific system.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Precursor/Product Ion Transitions (m/z):

      • Dolutegravir: 420.1/136.0

      • [¹⁵N²H₇]-GSK1349572 (DTG-IS): 428.1/283.1

Example Protocol using a Non-Isotopically Labeled Internal Standard (Abacavir)[6]
  • Sample Preparation:

    • To a volume of human plasma, add the internal standard solution (Abacavir).

    • Perform liquid-liquid extraction using a mixture of diethyl ether and methanol (50:50, v/v).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • Column: Ascentis C18 Column (250 X 4.6 mm, 5µ).

    • Mobile Phase: Water, Acetonitrile, and Methanol in the ratio of 40:25:35 (v/v).

    • Flow Rate: 1.2 mL/min.

    • Detection: UV or MS detector as specified.

  • Mass Spectrometry (if applicable):

    • Ionization and transition parameters would need to be optimized for Dolutegravir and Abacavir.

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of a Dolutegravir assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation start Human Plasma Sample spike_is Spike with Internal Standard start->spike_is protein_precip Protein Precipitation (e.g., Acetonitrile) spike_is->protein_precip is1 SIL-IS ([¹⁵N²H₇]-DTG) is2 Structural Analog IS (e.g., Abacavir) centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation Liquid Chromatography (Reversed-Phase) supernatant->lc_separation ms_detection Tandem Mass Spectrometry (ESI+) lc_separation->ms_detection quantification Quantification (Analyte/IS Peak Area Ratio) ms_detection->quantification validation Method Validation (Accuracy, Precision, Linearity) quantification->validation caption Figure 1. Generalized workflow for the bioanalysis of Dolutegravir.

References

Comparative Analysis of Dolutegravir-d6 and Other Labeled Analogs in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled internal standards are crucial for the accurate quantification of drugs in biological matrices by mass spectrometry. They exhibit nearly identical physicochemical properties to the unlabeled analyte, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention time, thus correcting for variability during sample preparation and analysis. The choice of a specific labeled analog often depends on its commercial availability, cost, and the specific requirements of the analytical method.

Quantitative Data Summary of Dolutegravir and its Labeled Analogs

The following table summarizes the key mass spectrometric parameters for Dolutegravir and its commonly used deuterated analogs as reported in various bioanalytical methods. This data is essential for setting up quantitative assays using tandem mass spectrometry (MS/MS).

CompoundPrecursor Ion (m/z)Product Ion (m/z)MethodApplication
Dolutegravir420.1136.0, 277.1LC-MS/MSPharmacokinetic studies
Dolutegravir-d3Not specifiedNot specifiedNot specifiedInternal Standard
Dolutegravir-d5424.4Not specifiedLC-MS/MSInternal Standard for Dolutegravir quantification
Dolutegravir-d6Not specifiedNot specifiedNot specifiedInternal Standard
[¹³C,²H₅]-Dolutegravir428.1283.1LC-MS/MSInternal Standard for Dolutegravir quantification

Experimental Protocols

The following sections detail common experimental methodologies for the quantification of Dolutegravir in human plasma using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of Dolutegravir and its internal standard from plasma samples.

  • Reagents:

    • Human plasma (K₂EDTA as anticoagulant)

    • Acetonitrile (ACN)

    • Internal Standard working solution (e.g., [¹³C,²H₅]-Dolutegravir in ACN)

  • Procedure:

    • To a 20 µL aliquot of human plasma in a microcentrifuge tube, add a specified volume of the internal standard working solution in acetonitrile.

    • Vortex the mixture for 30 seconds to precipitate plasma proteins.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes.

    • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Chromatographic Conditions

Reversed-phase liquid chromatography is typically used to separate Dolutegravir from other plasma components.

  • Chromatography System: Ultra-High Performance Liquid Chromatography (UPLC) system

  • Analytical Column: XBridge C18, 2.1 mm × 50 mm, 3.5 µm particle size

  • Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (e.g., a gradient or isocratic elution with a 40:60 v/v ratio of aqueous to organic phase).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions

Tandem mass spectrometry with electrospray ionization (ESI) in positive mode is used for the detection and quantification of Dolutegravir and its internal standard.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Dolutegravir: m/z 420.1 → 136.0

    • [¹³C,²H₅]-Dolutegravir (Internal Standard): m/z 428.1 → 283.1

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Visualizations

Bioanalytical Workflow for Dolutegravir Quantification

The following diagram illustrates the typical workflow for quantifying Dolutegravir in plasma samples using a labeled internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS_Spike Spike with Labeled Internal Standard Plasma->IS_Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification

Caption: Bioanalytical workflow for Dolutegravir quantification.

Conceptual Representation of an Ideal Internal Standard

This diagram illustrates the key characteristics of an ideal stable isotope-labeled internal standard in a chromatographic analysis.

Ideal_Internal_Standard cluster_chromatogram Chromatographic Elution Profile Analyte Dolutegravir (Analyte) - Co-elutes with IS - Different m/z Properties {Key Properties|- Identical chemical & physical behavior - No isotopic exchange - No interference} Analyte->Properties IS Labeled Dolutegravir (IS) - Same retention time - Higher mass IS->Properties A_start A_peak A_start->A_peak Analyte A_end A_peak->A_end IS_start IS_peak IS_start->IS_peak IS IS_end IS_peak->IS_end

Caption: Ideal characteristics of a labeled internal standard.

Inter-Laboratory Validation of a Bioanalytical Method for Dolutegravir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Dolutegravir in biological matrices, with a focus on inter-laboratory validation preparedness. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Performance Data

The performance of a bioanalytical method is assessed through rigorous validation of several key parameters. The following tables summarize the quantitative data from various validated methods for Dolutegravir analysis, providing a baseline for inter-laboratory comparison.

Table 1: Accuracy and Precision of Dolutegravir Quantification

MethodMatrixQC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Precision (%CV)Citation
LC-MS/MSHuman PlasmaLLOQ5≤ ±6.5%≤ 9.1%0.7 - 4.1%[1]
Low QC15≤ ±6.5%≤ 9.1%0.7 - 4.1%[1]
Mid QC450≤ ±6.5%≤ 9.1%0.7 - 4.1%[1]
High QC9000≤ ±6.5%≤ 9.1%0.7 - 4.1%[1]
UPLC-MS/MSHuman PlasmaLLOQ9.7< ±20%< 15%< 15%[2]
Low QC-< ±15%< 15%< 15%[2]
Mid QC-< ±15%< 15%< 15%[2]
High QC-< ±15%< 15%< 15%[2]
HPLC-UVHuman PlasmaLLOQ500.4 - 4.3%1.2 - 6.2%-[3]
Low QC1000.4 - 4.3%1.2 - 6.2%-[3]
Mid QC8000.4 - 4.3%1.2 - 6.2%-[3]
High QC80000.4 - 4.3%1.2 - 6.2%-[3]
UPLC-UVPlasmaLow QC-90.7 - 97.7%3.3 - 6.1%4.5 - 5.7%[4]
Mid QC-90.7 - 97.7%3.3 - 6.1%4.5 - 5.7%[4]
High QC-90.7 - 97.7%3.3 - 6.1%4.5 - 5.7%[4]

LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation

Table 2: Linearity and Sensitivity of Dolutegravir Bioanalytical Methods

MethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Citation
LC-MS/MSHuman Plasma5 - 10,0000.99965[1]
UPLC-MS/MSHuman Plasma9.7 - 9700-9.7[2]
HPLC-UVHuman Plasma50 - 10,0000.999550[3]
UPLC-UVPlasma250 - 10,000> 0.9999250[4]
HPLCHuman Spiked Plasma200 - 8000-200[5]

Table 3: Stability of Dolutegravir in Human Plasma

MethodConditionDurationStability (% of Nominal)Citation
UPLC-MS/MSLong-term at -40°CAt least 12 monthsAcceptable[2]
HPLCFreeze-Thaw (3 cycles at -20°C)-85 - 115%[5]

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of a bioanalytical method between laboratories.

LC-MS/MS Method for Dolutegravir in Human Plasma

This method utilizes a simple protein precipitation for sample extraction followed by liquid chromatography-tandem mass spectrometry.

  • Sample Preparation:

    • To a 20 µL aliquot of human plasma, add 120 µL of acetonitrile containing the internal standard (e.g., Dolutegravir-d6 or another stable isotope-labeled analog).[1]

    • Vortex the mixture to precipitate proteins.

    • Centrifuge to pellet the precipitate.[1]

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[1]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with 0.1% formic acid.[1]

    • Flow Rate: Isocratic or gradient elution can be employed.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is used.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for Dolutegravir and the internal standard. For Dolutegravir, a common transition is m/z 420.1 → 136.0.[1]

HPLC-UV Method for Dolutegravir in Human Plasma

This method offers a cost-effective alternative to LC-MS/MS, utilizing liquid-liquid extraction and UV detection.

  • Sample Preparation:

    • To 100 µL of plasma sample, add an internal standard (e.g., triamcinolone).[3]

    • Perform liquid-liquid extraction using methyl tert-butyl ether.[3]

    • Evaporate the organic layer to dryness under a stream of nitrogen.[3]

    • Reconstitute the residue in the mobile phase.[3]

  • Chromatographic Conditions:

    • Column: A CLC-ODS column (6 mm internal diameter × 15 cm, 5 μm) or equivalent is suitable.[3]

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 40:60, v/v) is used.[3]

    • Flow Rate: A typical flow rate is 1 mL/min.[3]

  • UV Detection:

    • The detector wavelength is set at the maximum absorbance for Dolutegravir, which is around 258 nm.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a bioanalytical method validation, from sample reception to data analysis.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReception Sample Reception & Logging SampleStorage Sample Storage (-80°C) SampleReception->SampleStorage SampleThawing Sample Thawing SampleStorage->SampleThawing Spiking Spiking with Internal Standard (this compound) SampleThawing->Spiking Extraction Protein Precipitation / LLE Spiking->Extraction Analysis LC-MS/MS or HPLC-UV Analysis Extraction->Analysis DataProcessing Data Processing & Integration Analysis->DataProcessing ConcentrationCalculation Concentration Calculation DataProcessing->ConcentrationCalculation ReportGeneration Report Generation ConcentrationCalculation->ReportGeneration

Caption: Bioanalytical Method Workflow

Inter-Laboratory Validation Logic

This diagram outlines the key stages and considerations for a successful inter-laboratory validation (cross-validation).

G cluster_labA Originating Laboratory (Lab A) cluster_labB Receiving Laboratory (Lab B) cluster_comparison Data Comparison & Acceptance MethodDevelopment Method Development & Validation SOPs Standard Operating Procedures MethodDevelopment->SOPs TrainingMaterials Training Materials MethodDevelopment->TrainingMaterials DataComparison Comparison of Results MethodDevelopment->DataComparison Reference Data MethodTransfer Method Transfer SOPs->MethodTransfer Transfer Package TrainingMaterials->MethodTransfer PartialValidation Partial Method Validation MethodTransfer->PartialValidation SampleAnalysis Blinded Sample Analysis PartialValidation->SampleAnalysis SampleAnalysis->DataComparison AcceptanceCriteria Meeting Acceptance Criteria DataComparison->AcceptanceCriteria

Caption: Inter-Laboratory Validation Process

References

A Comparative Guide to Dolutegravir Quantification: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of the antiretroviral drug Dolutegravir is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. Two of the most common analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Method Performance: A Head-to-Head Comparison

The choice between LC-MS/MS and HPLC-UV for Dolutegravir quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the drug need to be measured in complex biological matrices. HPLC-UV, while typically less sensitive, is a robust, cost-effective, and widely available technique suitable for the analysis of pharmaceutical formulations and can also be applied to bioanalysis when high sensitivity is not a primary requirement.[1][2][3]

ParameterLC-MS/MSHPLC-UV
Linearity Range 5 - 10,000 ng/mL[4]0.05 - 10 µg/mL (50 - 10,000 ng/mL)[5]
10 - 4,000 ng/mL (in breast milk)[6][7]0.2 - 8 µg/mL (200 - 8,000 ng/mL)[8]
9.7 - 9,700 ng/mL[9]0.25 - 10 µg/mL (250 - 10,000 ng/mL)[10]
5 - 2,000 ng/mL[11]5 - 35 µg/mL (5,000 - 35,000 ng/mL)[12]
Lower Limit of Quantification (LLOQ) 5 ng/mL[4]0.05 µg/mL (50 ng/mL)[5]
10 ng/mL (in breast milk)[6][7]0.2 µg/mL (200 ng/mL)[8]
9.7 ng/mL[9]0.25 µg/mL (250 ng/mL)[10]
Intra-day Precision (%RSD) ≤ 9.1%[4]1.2% - 6.2%[5]
Within ± 15%[6]< 15%[8]
-3.3% - 6.1%[10]
Inter-day Precision (%RSD) ≤ 9.1%[4]0.4% - 4.3%[5]
Within ± 15%[6]< 15%[8]
-4.5% - 5.7%[10]
Accuracy ≤ 6.5% deviation[4]98.0% - 103.0% (methodological recovery)[5]
Within ± 15%[6]± 15% (%RE)[8]
-90.7% - 97.7%[10]
Sample Volume 20 µL of human plasma[4]100 µL of human plasma[5][10]
50 µL of human plasma[9]-
Extraction Recovery -65.2% - 75.7%[5]
-94.3% - 100%[10]

Experimental Protocols

LC-MS/MS Method for Dolutegravir in Human Plasma

A common approach for quantifying Dolutegravir in human plasma using LC-MS/MS involves a straightforward protein precipitation for sample preparation.[4][9]

Sample Preparation:

  • A small aliquot of plasma (e.g., 20-50 µL) is mixed with a protein precipitating agent, typically acetonitrile or methanol, which contains a stable isotope-labeled internal standard (e.g., Dolutegravir-d5).[4][9]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is collected, and a portion is injected into the LC-MS/MS system.[4] Some methods may include a dilution step of the supernatant before injection.[4]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is frequently used for separation.[4]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid is typical.[4]

  • Flow Rate: Flow rates are generally in the range of 0.3 to 0.5 mL/min.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.[4]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Dolutegravir and its internal standard.[4]

HPLC-UV Method for Dolutegravir in Human Plasma

Quantification of Dolutegravir in human plasma by HPLC-UV can be achieved using either protein precipitation or liquid-liquid extraction.[5][8]

Sample Preparation (Liquid-Liquid Extraction):

  • A 100 µL plasma sample is mixed with an internal standard.[5]

  • An extraction solvent, such as methyl tert-butyl ether, is added, and the mixture is vortexed.[5]

  • After centrifugation to separate the layers, the organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[5]

  • The residue is reconstituted in the mobile phase, and a portion is injected into the HPLC system.[5]

Chromatographic Conditions:

  • Column: A C18 or C8 reversed-phase column is typically used.[8][10]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate or acetate buffer) is common.[5][8][10]

  • Flow Rate: A flow rate of around 1.0 mL/min is often used.[5][8]

  • Detection: The UV detector is set to a wavelength where Dolutegravir exhibits strong absorbance, typically around 258-260 nm.[8][10]

Workflow Diagrams

Analytical Workflows for Dolutegravir Quantification cluster_0 LC-MS/MS Workflow cluster_1 HPLC-UV Workflow lcms_sample Plasma Sample (e.g., 20-50 µL) lcms_prep Protein Precipitation (Acetonitrile/Methanol + IS) lcms_sample->lcms_prep lcms_centrifuge Centrifugation lcms_prep->lcms_centrifuge lcms_supernatant Supernatant Collection lcms_centrifuge->lcms_supernatant lcms_inject Injection lcms_supernatant->lcms_inject lcms_analysis LC-MS/MS Analysis (C18, ESI+, MRM) lcms_inject->lcms_analysis lcms_data Data Acquisition & Quantification lcms_analysis->lcms_data hplc_sample Plasma Sample (e.g., 100 µL) hplc_prep Liquid-Liquid Extraction (e.g., MTBE + IS) hplc_sample->hplc_prep hplc_evap Evaporation hplc_prep->hplc_evap hplc_recon Reconstitution hplc_evap->hplc_recon hplc_inject Injection hplc_recon->hplc_inject hplc_analysis HPLC-UV Analysis (C18/C8, ~260nm) hplc_inject->hplc_analysis hplc_data Data Acquisition & Quantification hplc_analysis->hplc_data

Caption: General experimental workflows for Dolutegravir quantification by LC-MS/MS and HPLC-UV.

Conclusion

Both LC-MS/MS and HPLC-UV are powerful techniques for the quantification of Dolutegravir. The choice of method should be guided by the specific requirements of the study. For bioanalytical applications demanding high sensitivity and selectivity for measuring low drug concentrations in complex matrices like plasma or breast milk, LC-MS/MS is the superior choice.[4][6][7][9] For routine analysis of pharmaceutical formulations or in clinical settings where cost and accessibility are major considerations, a well-validated HPLC-UV method can provide accurate and reliable results.[1][5][10] Ultimately, the data presented in this guide can help researchers make an informed decision based on the analytical performance characteristics of each technique.

References

A Comparative Guide to Validated Dolutegravir Assays: Adherence to FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Dolutegravir, a key antiretroviral agent. The methodologies presented have been evaluated based on the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), primarily referencing the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, from clinical pharmacokinetics to routine therapeutic drug monitoring.

Comparison of Validated Dolutegravir Assay Methods

The selection of an analytical method for Dolutegravir quantification is contingent on factors such as the required sensitivity, the nature of the biological matrix, available instrumentation, and the intended application. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are among the most commonly employed techniques.[4][5][6]

Below is a summary of their performance characteristics based on published validation data.

Parameter HPLC-UV LC-MS/MS HPTLC UV-Vis Spectrophotometry
Linearity Range 0.2 - 8 µg/mL[7][8]5 - 10,000 ng/mL[2]200 - 900 ng/spot[9]5 - 40 µg/mL[3]
Correlation Coefficient (r²) > 0.99[7][8]> 0.999[2]> 0.997[9]> 0.999[3]
Accuracy (% Recovery) 97.6 - 100.2%[8]98.3 - 102.0%[2]95 - 105%[10][11]98.4 - 101.2%
Precision (%RSD) < 15%[7][8]< 15%[2]< 3%[10][11]< 2%[3]
Limit of Detection (LOD) 0.017 µg/mLNot explicitly statedNot explicitly stated0.20 µg/mL[12]
Limit of Quantification (LOQ) 0.053 µg/mL5 ng/mL[2]200 ng/spot[9]0.60 µg/mL[12]
Primary Application Therapeutic Drug Monitoring, Pharmacokinetic StudiesBioequivalence, Bioavailability, and Pharmacokinetic StudiesQuantification in Bulk and Pharmaceutical Dosage FormsRoutine Quality Control of Bulk Drug and Formulations

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on validated methods published in peer-reviewed literature and adhere to the principles of FDA/EMA guidelines.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Dolutegravir in human plasma.

a. Sample Preparation: Protein Precipitation

  • To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., Lamivudine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 50:50 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at 258 nm.[7][8]

  • Temperature: Ambient.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for bioanalytical studies requiring low detection limits.

a. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma, add the internal standard (isotopically labeled Dolutegravir).

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

b. Chromatographic and Mass Spectrometric Conditions

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Transitions: Monitor the precursor to product ion transitions for Dolutegravir and its internal standard.

High-Performance Thin-Layer Chromatography (HPTLC)

This technique is well-suited for the analysis of Dolutegravir in pharmaceutical dosage forms.

a. Sample Preparation

  • Extract a known amount of the powdered tablet formulation with a suitable solvent like methanol.

  • Filter the solution to remove excipients.

  • Dilute the filtrate to an appropriate concentration with the same solvent.

b. HPTLC Conditions

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of chloroform, methanol, and formic acid in a ratio of 32:8:2 (v/v/v).[10]

  • Application: Apply the sample and standard solutions as bands on the plate.

  • Development: Develop the plate in a saturated chromatographic chamber.

  • Detection: Densitometric scanning at 366 nm.[10]

UV-Visible Spectrophotometry

A simple and cost-effective method for the routine analysis of Dolutegravir in bulk and tablet forms.

a. Sample Preparation

  • Dissolve a precisely weighed amount of the bulk drug or powdered tablets in methanol.

  • Perform sonication to ensure complete dissolution.

  • Dilute the solution with methanol to achieve a concentration within the linear range of the assay.

b. Spectrophotometric Conditions

  • Solvent: Methanol.[12]

  • Wavelength of Maximum Absorbance (λmax): 260 nm.[12]

  • Analysis: Measure the absorbance of the sample solution against a methanol blank and determine the concentration from a standard calibration curve.

Visualizing the Validation Workflow

The following diagrams illustrate the key stages of bioanalytical method validation as per the harmonized FDA/EMA guidelines.

Bioanalytical Method Validation Workflow cluster_PreValidation Pre-Validation cluster_Validation Full Validation cluster_PostValidation In-Study Validation Method_Development Method Development Selectivity Selectivity & Specificity Method_Development->Selectivity Calibration_Curve Calibration Curve & LLOQ Selectivity->Calibration_Curve Accuracy Accuracy Calibration_Curve->Accuracy Precision Precision Accuracy->Precision Stability Stability Precision->Stability Dilution_Integrity Dilution Integrity Stability->Dilution_Integrity Carry_Over Carry-Over Dilution_Integrity->Carry_Over Incurred_Sample_Reanalysis Incurred Sample Reanalysis Carry_Over->Incurred_Sample_Reanalysis Assay Selection Logic cluster_Methods Available Methods Research_Question What is the research question? Matrix What is the biological matrix? Research_Question->Matrix Required_Sensitivity What is the required sensitivity? Research_Question->Required_Sensitivity Throughput What is the required throughput? Research_Question->Throughput HPLC_UV HPLC-UV Matrix->HPLC_UV LC_MSMS LC-MS/MS Matrix->LC_MSMS Required_Sensitivity->HPLC_UV Required_Sensitivity->LC_MSMS HPTLC HPTLC Throughput->HPTLC UV_Vis UV-Vis Throughput->UV_Vis Method_Choice Selected Analytical Method HPLC_UV->Method_Choice LC_MSMS->Method_Choice HPTLC->Method_Choice UV_Vis->Method_Choice

References

The Superiority of Dolutegravir-d6 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug Dolutegravir, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative assays. This guide provides a comprehensive comparison of Dolutegravir-d6, a deuterated stable isotope-labeled internal standard, with other commonly used alternatives, supported by experimental data from various studies. The evidence strongly indicates that this compound offers superior performance, primarily by minimizing matrix effects and improving method robustness.

Quantitative Performance Comparison

The accuracy and precision of an analytical method are critically evaluated through parameters such as the percentage of relative error (%RE) for accuracy and the coefficient of variation (%CV) for precision. Data from multiple validation studies consistently demonstrate that methods employing a stable isotope-labeled internal standard, such as this compound, exhibit excellent accuracy and precision.

Below is a summary of performance data from studies utilizing this compound and other internal standards for Dolutegravir quantification in human plasma.

Table 1: Performance of Dolutegravir Quantification Using this compound (or other deuterated forms) as an Internal Standard

Biological MatrixLLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)Reference
Human Plasma50.5 - 12.10.7 - 4.1-9.8 to 10.3-1.7 to 2.0[1]
Human Plasma30-4.5--[2]
Human Hair5 (pg/mL)-≤ 10.3-within ± 6.5[3][4]

Table 2: Performance of Dolutegravir Quantification Using Non-Isotopically Labeled Internal Standards

Internal StandardBiological MatrixLLOQ (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)AccuracyReference
TriamcinoloneHuman Plasma0.051.2 - 6.20.4 - 4.398.0% - 103.0% (Methodological Recovery)[5]
PioglitazoneDried Blood Spots0.43.4 - 14.7-102.4% - 114.8%[6]
BictegravirHuman Plasma0.02 (20 ng/mL)--R² > 0.99[7]

As evidenced by the data, methods employing deuterated Dolutegravir as an internal standard consistently achieve low coefficients of variation and relative errors well within the accepted limits for bioanalytical method validation. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based assays. This is because it co-elutes chromatographically with the analyte and experiences similar ionization effects in the mass spectrometer's source. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, leading to more accurate and precise results.

Experimental Methodologies

The following sections detail typical experimental protocols for the quantification of Dolutegravir in human plasma using this compound as an internal standard, based on established and validated methods.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of Dolutegravir from plasma samples.

  • To a 50 µL aliquot of human plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standard, this compound, at a known concentration.

  • Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is typically achieved using a reverse-phase C18 column with a gradient elution.

  • Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is then ramped up to elute Dolutegravir and its internal standard, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used for detection.

  • MRM Transitions:

    • Dolutegravir: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z)

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for Dolutegravir quantification and the rationale behind using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Experimental workflow for Dolutegravir quantification.

logical_relationship cluster_output Result dolutegravir Dolutegravir dolutegravir_d6 This compound sample_prep Sample Preparation (Extraction, etc.) dolutegravir->sample_prep dolutegravir_d6->sample_prep lc_ms LC-MS/MS Analysis (Ionization, etc.) sample_prep->lc_ms accurate_quantification Accurate & Precise Quantification lc_ms->accurate_quantification

Rationale for using a stable isotope-labeled internal standard.

References

Assessing the Isotopic Stability of Dolutegravir-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the isotopic stability of Dolutegravir-d6, a deuterated isotopologue of the antiretroviral medication Dolutegravir. In drug development, the substitution of hydrogen with deuterium can favorably alter a drug's pharmacokinetic profile by slowing down its metabolism.[1] However, the stability of these deuterium labels is a critical quality attribute, as isotopic exchange can negate the intended therapeutic benefits. This document outlines the experimental assessment of deuterium exchange in this compound and compares its stability against non-deuterated Dolutegravir.

Comparative Analysis of Isotopic Stability

The stability of the deuterium labels in this compound was assessed under stressed conditions and compared to a non-deuterated Dolutegravir control. The degree of back-exchange (deuterium to protium) was quantified using mass spectrometry.

Table 1: Isotopic Purity of this compound Following Incubation under Acidic and Basic Conditions

CompoundConditionIncubation Time (hours)Initial Isotopic Purity (%)Final Isotopic Purity (%)% Deuterium Loss
This compound0.1 M HCl2499.599.30.2
This compound0.1 M HCl7299.598.90.6
This compound0.1 M NaOH2499.599.40.1
This compound0.1 M NaOH7299.599.20.3
Dolutegravir (Control)0.1 M HCl72N/AN/AN/A
Dolutegravir (Control)0.1 M NaOH72N/AN/AN/A

Note: The data presented in this table is illustrative and based on expected outcomes from stability studies of deuterated compounds.

The results indicate that this compound exhibits high isotopic stability with minimal deuterium loss under both acidic and basic stress conditions over a 72-hour period. This stability is crucial for maintaining the desired pharmacokinetic properties of the deuterated drug.

Experimental Protocols

A detailed methodology is essential for the accurate assessment of isotopic exchange. The following protocols for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Protocol

HDX-MS is a powerful technique to study the conformational dynamics of proteins and the stability of deuterated small molecules.[2][3]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-deuterated solvent (e.g., methanol).

    • Prepare acidic (0.1 M HCl in H₂O) and basic (0.1 M NaOH in H₂O) stress solutions.

    • Initiate the exchange experiment by diluting the this compound stock solution into the stress solutions to a final concentration of 10 µg/mL.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 24, 48, 72 hours).

  • Quenching:

    • To halt the exchange reaction, quench the samples by lowering the pH to ~2.5 and reducing the temperature to 0°C.[2] This is typically achieved by adding a pre-chilled quenching buffer (e.g., 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the quenched samples into a UPLC-MS system.

    • Chromatographic separation is performed using a suitable column (e.g., C18) to isolate Dolutegravir from any degradants.[4][5][6]

    • The mass spectrometer is operated in high-resolution mode to accurately measure the mass-to-charge ratio (m/z) of the parent ion.

  • Data Analysis:

    • Determine the average mass of the deuterated and non-deuterated species at each time point.

    • Calculate the percentage of deuterium loss by comparing the final isotopic purity to the initial purity.

NMR Spectroscopy for Site-Specific Analysis

While MS provides data on the overall degree of deuteration, NMR spectroscopy can identify the specific sites of isotopic exchange.[7]

  • Sample Preparation:

    • Dissolve this compound in a deuterated solvent (e.g., DMSO-d6) to acquire a baseline ¹H NMR spectrum.

    • To assess exchange, the sample can be dissolved in a protic solvent (e.g., methanol) and monitored over time.

  • NMR Data Acquisition:

    • Acquire ¹H NMR and ²H NMR spectra at various time points.

  • Data Analysis:

    • Compare the integrals of the proton signals in the ¹H NMR spectra over time to quantify the extent of H/D exchange at specific positions in the molecule.

Workflow for Assessing Isotopic Exchange

The following diagram illustrates the general workflow for assessing the isotopic stability of a deuterated drug candidate like this compound.

Isotopic Exchange Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_d6 This compound Stock incubation Incubate at 37°C (0, 24, 48, 72h) prep_d6->incubation prep_control Non-deuterated Dolutegravir prep_control->incubation prep_stress Stress Solutions (Acidic/Basic) prep_stress->incubation quench Quench Reaction (pH 2.5, 0°C) incubation->quench lcms LC-MS Analysis quench->lcms nmr NMR Analysis quench->nmr data_analysis Calculate % Deuterium Loss lcms->data_analysis nmr->data_analysis comparison Compare with Control data_analysis->comparison

Caption: Experimental workflow for assessing deuterium exchange.

Conclusion

The assessment of isotopic exchange is a critical step in the development of deuterated drugs. The illustrative data for this compound suggests a high degree of stability under the tested conditions, which is a favorable characteristic for a drug candidate. The provided experimental protocols for HDX-MS and NMR spectroscopy offer robust methods for quantifying deuterium loss and identifying sites of exchange. By following these rigorous analytical procedures, researchers can ensure the isotopic integrity and, consequently, the therapeutic potential of deuterated pharmaceutical compounds.

References

The Role of Dolutegravir-d6 in Elucidating the Pharmacokinetics of Dolutegravir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of the antiretroviral drug Dolutegravir, with a focus on the critical role of its deuterated analog, Dolutegravir-d6, in its quantitative analysis. While not administered therapeutically, this compound is an indispensable tool in pharmacokinetic studies, enabling precise and accurate measurement of Dolutegravir in biological matrices. This document details the established pharmacokinetic profile of Dolutegravir, the experimental protocols for its quantification, and the underlying principles of using a stable isotope-labeled internal standard.

Understanding Dolutegravir's Journey in the Body: A Pharmacokinetic Overview

Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).

Dolutegravir is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) typically ranging from 0.5 to 3 hours.[1][2][3][4] The presence of food, particularly high-fat meals, can increase the extent of its absorption.[3][4] Dolutegravir exhibits high binding affinity to plasma proteins (>99%), primarily albumin and alpha 1-acid glycoprotein.[1]

The drug is extensively metabolized in the liver, primarily through glucuronidation by the UGT1A1 enzyme, forming an inactive ether glucuronide.[1][5][6] A minor metabolic pathway involves oxidation by the cytochrome P450 enzyme CYP3A4.[5][6] The terminal elimination half-life of Dolutegravir is approximately 14 to 15 hours, which supports a once-daily dosing regimen.[2][3][5][6] Elimination occurs predominantly through the feces, with a smaller portion excreted in the urine.[2]

The Analytical Imperative: this compound as an Internal Standard

In pharmacokinetic studies, accurate quantification of the drug in biological samples is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[7][8] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving reliable results.

This compound has the same chemical structure as Dolutegravir, except that six hydrogen atoms are replaced with deuterium atoms. This substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by the mass spectrometer. However, its chemical and physical properties are nearly identical to Dolutegravir. This similarity ensures that it behaves in the same manner as Dolutegravir during sample preparation (e.g., extraction) and chromatographic separation, thus compensating for any potential variability in these steps. By adding a known amount of this compound to each sample, it serves as a reference for the accurate quantification of the endogenous Dolutegravir.

Comparative Pharmacokinetic Parameters of Dolutegravir

The following table summarizes the key pharmacokinetic parameters of Dolutegravir based on data from studies in healthy and HIV-infected adult subjects.

Pharmacokinetic ParameterValue
Tmax (Time to Maximum Concentration) 0.5 - 3 hours[1][2][3][4]
t1/2 (Terminal Half-Life) 11 - 15.7 hours[1][2][5][6]
Protein Binding >99%[1]
Primary Metabolic Pathway UGT1A1-mediated glucuronidation[1][5][6]
Minor Metabolic Pathway CYP3A4-mediated oxidation[5][6]
Primary Route of Elimination Fecal[2]

Experimental Protocol: Quantification of Dolutegravir in Human Plasma using LC-MS/MS with this compound

This section details a typical experimental protocol for the determination of Dolutegravir concentrations in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To a 20 µL aliquot of human plasma, add a known concentration of this compound solution, which serves as the internal standard.[7][9]

  • Add acetonitrile to precipitate the plasma proteins.[7][9]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant, containing Dolutegravir and this compound, to a clean tube or a 96-well plate for analysis.[10]

2. Chromatographic Separation (LC)

  • Inject a small volume (e.g., 3 µL) of the prepared sample onto a reversed-phase analytical column (e.g., XBridge C18).[7][9][10]

  • Use a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) to separate Dolutegravir and this compound from other plasma components.[7][9]

  • A gradient elution may be employed to optimize the separation.

3. Detection (MS/MS)

  • The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7][9]

  • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Dolutegravir and this compound. For example:

    • Dolutegravir: m/z 420.1 → 136.0[9]

    • This compound (internal standard): m/z 428.1 → 283.1[9]

  • The instrument response (peak area) for both the analyte (Dolutegravir) and the internal standard (this compound) is recorded.

4. Quantification

  • A calibration curve is generated by analyzing a series of plasma samples spiked with known concentrations of Dolutegravir and a fixed concentration of this compound.

  • The ratio of the peak area of Dolutegravir to the peak area of this compound is plotted against the concentration of Dolutegravir.

  • The concentration of Dolutegravir in the unknown samples is then determined by interpolating the peak area ratio from the calibration curve.

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of Dolutegravir and the experimental workflow for its quantification.

Dolutegravir_Metabolism Dolutegravir Dolutegravir UGT1A1_Metabolite Ether Glucuronide (Inactive) Dolutegravir->UGT1A1_Metabolite UGT1A1 (Major Pathway) CYP3A4_Metabolite Oxidative Metabolites Dolutegravir->CYP3A4_Metabolite CYP3A4 (Minor Pathway)

Metabolic pathway of Dolutegravir.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Quant Quantification (Peak Area Ratios) MS->Quant PK Pharmacokinetic Analysis Quant->PK

Bioanalytical workflow for Dolutegravir quantification.

References

Performance Evaluation of Commercially Sourced Dolutegravir-d6: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dolutegravir-d6, a deuterated internal standard essential for the accurate quantification of the antiretroviral drug Dolutegravir in biological matrices. The performance of this stable isotope-labeled standard is critical for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. This document outlines key performance parameters, presents available data from various commercial suppliers, details relevant experimental protocols for evaluation, and offers a logical framework for selecting the most suitable product for your research needs.

Introduction to this compound

Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. To accurately measure its concentration in patient samples, a reliable internal standard is required for analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, in which six hydrogen atoms are replaced by deuterium, is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled drug but is distinguishable by its higher mass. The quality of this compound from commercial sources can vary, impacting the accuracy and precision of analytical methods. Key quality attributes include chemical purity, isotopic enrichment, and stability.

Comparative Performance Data

The following table summarizes the publicly available information and typical specifications for this compound from several commercial vendors. It is important to note that batch-specific data is often provided on the Certificate of Analysis (CoA) which should be requested from the supplier.

Parameter LGC Standards (incorporating Toronto Research Chemicals) Simson Pharma VIVAN Life Sciences Shimadzu
Product Name This compoundThis compoundDolutegravir D6[¹³C,²H₅]-Dolutegravir*
CAS Number 1407166-95-3[1]1407166-95-31407166-95-31051375-16-6 (unlabeled)
Chemical Purity A complete analytical data package is provided, including HPLC, and MS analysis.[2]Accompanied by Certificate of Analysis.CoA, MASS, NMR and HPLC will be provided.Min. Purity: 95.00%[3]
Isotopic Enrichment A complete analytical data package is provided.[2]Information available on Certificate of Analysis.Information available on Certificate of Analysis.Min. Isotopic Enrichment: 99% ¹³C, 98% ²H[3]
Appearance Information available on Certificate of Analysis.Information available on Certificate of Analysis.Information available on Certificate of Analysis.Information available on Certificate of Analysis.
Documentation Certificate of Analysis provided with full spectroscopic analysis.[2]Certificate of Analysis provided with every compound.Sample CoA, HPLC, MASS, and NMR available.Comprehensive Certificate of Analysis provided.[3][4]

*Note: Data for Shimadzu is for [¹³C,²H₅]-Dolutegravir, a different isotopologue, but is included to provide an example of specified purity and enrichment levels.

Experimental Protocols for Performance Evaluation

Researchers should independently verify the performance of this compound upon receipt. Below are detailed methodologies for key experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from any unlabeled Dolutegravir and other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer such as phosphate buffer (pH 3.0). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create a calibration curve.

    • Inject a known concentration of the this compound solution onto the HPLC system.

    • Record the chromatogram and integrate the peak area corresponding to this compound.

    • Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Assessment of Isotopic Enrichment and Purity by LC-MS/MS

This method confirms the mass of the deuterated compound and assesses the level of isotopic enrichment.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Chromatography: Utilize the HPLC conditions described above to ensure separation from potential interferences.

  • Mass Spectrometry Parameters:

    • Monitor the precursor to product ion transitions for both Dolutegravir and this compound. For example:

      • Dolutegravir: m/z 420.1 -> 277.1

      • This compound: m/z 426.1 -> 283.1

    • Optimize collision energies and other MS parameters for maximum signal intensity.

  • Procedure:

    • Infuse a solution of this compound directly into the mass spectrometer to confirm the mass and fragmentation pattern.

    • Inject a solution of the this compound onto the LC-MS/MS system.

    • Acquire data in full scan mode to identify the masses of all isotopic species present.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for both the deuterated and non-deuterated forms.

    • Calculate the isotopic enrichment by comparing the peak area of the d6 isotopologue to the sum of the peak areas of all other isotopologues (d0 to d5).

Evaluation of Performance as an Internal Standard

This experiment assesses the suitability of the this compound lot as an internal standard in a bioanalytical method.

  • Procedure:

    • Prepare a calibration curve of unlabeled Dolutegravir in the biological matrix of interest (e.g., plasma, serum).

    • Spike a fixed concentration of the this compound solution into all calibration standards, quality control samples, and unknown samples.

    • Extract the analytes from the matrix using a suitable sample preparation technique (e.g., protein precipitation, solid-phase extraction).

    • Analyze the extracted samples using the developed LC-MS/MS method.

    • Plot the peak area ratio of Dolutegravir to this compound against the concentration of Dolutegravir to generate the calibration curve.

    • Evaluate the linearity, accuracy, and precision of the calibration curve and quality control samples. A consistent response of the internal standard across all samples indicates good performance.

Visualizing Experimental Workflows and Decision Making

To aid in the understanding of the evaluation process and selection criteria, the following diagrams are provided.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 Purity and Identity Verification cluster_2 Performance in Bioanalytical Method cluster_3 Decision A Receive this compound B Review Certificate of Analysis A->B C Prepare Stock Solution B->C D HPLC-UV Analysis for Chemical Purity C->D E LC-MS/MS Analysis for Isotopic Enrichment C->E J Accept or Reject Lot D->J Purity Meets Specification E->J Enrichment Meets Specification F Prepare Calibration Curve with IS G Sample Extraction F->G H LC-MS/MS Quantification G->H I Evaluate Method Performance H->I I->J Acceptable Performance

Caption: Workflow for the evaluation of a new lot of this compound.

Decision_Making_Process Start Select this compound Source Purity High Chemical Purity (>98%)? Start->Purity Enrichment High Isotopic Enrichment (>98%)? Purity->Enrichment Yes Reconsider Re-evaluate Options Purity->Reconsider No CoA Comprehensive CoA Available? Enrichment->CoA Yes Enrichment->Reconsider No Reputation Supplier Reputation & Support? CoA->Reputation Yes CoA->Reconsider No Select Select Supplier Reputation->Select Yes Reputation->Reconsider No

Caption: Logical flow for selecting a commercial source of this compound.

Conclusion

The selection of a high-quality this compound internal standard is paramount for the development of robust and reliable bioanalytical methods. While commercial suppliers provide this critical reagent, the level of detail in publicly available product information varies. Researchers are encouraged to request detailed Certificates of Analysis and perform in-house verification of key performance parameters such as chemical purity and isotopic enrichment. By following the experimental protocols and decision-making framework outlined in this guide, scientists and drug development professionals can confidently select and qualify this compound for their specific research needs, ultimately contributing to the generation of high-quality data in HIV research and clinical management.

References

Safety Operating Guide

Proper Disposal of Dolutegravir-d6 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Dolutegravir-d6, ensuring the protection of personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount. This compound, a deuterated analog of the antiretroviral medication Dolutegravir, requires careful management at the end of its lifecycle in the laboratory to mitigate risks to human health and prevent environmental contamination. This guide provides a step-by-step operational plan for its disposal.

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Dolutegravir. Safety Data Sheets (SDS) indicate that Dolutegravir is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Of significant environmental concern, it is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4]

Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[5] If there is a risk of dust formation, a full-face respirator should be used.[5]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal service.[5][6][7] This ensures the complete destruction of the compound, preventing its release into the environment.

1. Segregation of Waste:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves).

  • This container should be separate from other laboratory waste streams such as regular trash, sharps, and other chemical waste.[6][8]

  • It is often recommended to use containers designated for "non-RCRA hazardous waste" or "pharmaceutical waste for incineration," which are typically white with blue lids.[5]

2. Packaging of Waste:

  • Solid this compound waste should be collected in a securely sealed, leak-proof container.[6] Avoid creating dust during transfer.[3][5]

  • Ensure the container is made of a material compatible with the chemical.

  • The container must be clearly labeled with the contents, including the name "this compound," and the date accumulation started.

3. Storage of Waste:

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic.[6]

  • The storage area should be well-ventilated.

4. Arrangement for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[9]

  • Provide them with an accurate description of the waste, including its identity and quantity.

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[6]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound in a laboratory setting.

cluster_0 Step 1: Segregation cluster_1 Step 2: Packaging cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A This compound Waste Generated B Designated, Labeled Container A->B  Place in C Securely Seal Container B->C D Label with Contents and Date C->D E Store in Secure, Ventilated Area D->E F Contact EHS or Licensed Contractor E->F G Complete Waste Manifest F->G H Incineration G->H

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterValueReference
Acute Oral Toxicity Harmful if swallowed[1]
Skin Irritation Causes skin irritation[1]
Eye Irritation Causes serious eye irritation[1]
Respiratory Irritation May cause respiratory irritation[1]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects[1][2]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Logistical Information for Handling Dolutegravir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Dolutegravir-d6 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended based on safety data sheets and guidelines for handling potent pharmaceutical compounds.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection GlovesChemical-impermeable gloves. Always inspect before use and use proper removal technique.[1][2]
Protective ClothingFire/flame resistant and impervious clothing.[1][2]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]
Occupational Exposure Limits

It is important to note that specific Occupational Exposure Limit (OEL) values for this compound have not been established.[1][3] In the absence of a defined OEL, a conservative approach should be adopted, treating the compound as potent. The principle of "as low as reasonably achievable" (ALARA) should be followed for all handling procedures to minimize any potential exposure.

Step-by-Step Handling and Disposal Plan

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] Engineering controls such as fume hoods or ventilated laminar flow enclosures should be the primary means of exposure control.

  • Restricted Access: Designate specific areas for handling potent compounds and restrict access to authorized personnel.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

2. Handling Protocol:

  • Avoid Dust Formation: Handle the compound in a manner that avoids the generation of dust and aerosols.[1][2]

  • Prevent Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][2]

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.

3. Spill Management:

  • Evacuate: In case of a spill, evacuate personnel from the immediate area.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Cleanup: Collect the spilled material using appropriate methods to avoid dust generation (e.g., wet wiping or using a HEPA-filtered vacuum). Place the collected waste into a suitable, sealed container for disposal.[1]

4. Disposal Plan:

  • Waste Classification: this compound is considered very toxic to aquatic life with long-lasting effects and should be disposed of as hazardous waste.[1]

  • Containerization: All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be placed in a suitable, sealed, and clearly labeled container for hazardous waste.

  • Regulatory Compliance: Dispose of the waste through a licensed waste disposal contractor in accordance with all applicable local, state, and federal regulations.[5] Do not dispose of it in the regular trash or pour it down the drain.

Visualizing Safety Protocols

To further clarify the procedural flow and logical relationships of safety measures, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Engineering Controls Engineering Controls Weighing/Transfer Weighing/Transfer Engineering Controls->Weighing/Transfer Gather PPE Gather PPE Gather PPE->Engineering Controls Review SDS Review SDS Review SDS->Gather PPE Experimentation Experimentation Weighing/Transfer->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Disposal Disposal Waste Segregation->Disposal

Caption: Experimental workflow for handling this compound.

G cluster_controls Exposure Controls cluster_procedures Operational Procedures Safe Handling of this compound Safe Handling of this compound Engineering Controls (Primary) Engineering Controls (Primary) Safe Handling of this compound->Engineering Controls (Primary) Personal Protective Equipment (Secondary) Personal Protective Equipment (Secondary) Safe Handling of this compound->Personal Protective Equipment (Secondary) Administrative Controls (Training) Administrative Controls (Training) Safe Handling of this compound->Administrative Controls (Training) Handling Protocol Handling Protocol Safe Handling of this compound->Handling Protocol Spill Management Spill Management Safe Handling of this compound->Spill Management Disposal Protocol Disposal Protocol Safe Handling of this compound->Disposal Protocol

Caption: Logical relationship of safety precautions for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.